2-Methylazetidine-1-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylazetidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-4-2-3-7(4)5(6)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZSOZGNXGZREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylazetidine-1-carbonyl chloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methylazetidine-1-carbonyl chloride, a valuable building block in medicinal chemistry and organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical principles with practical insights into its synthesis, reactivity, and applications.
Introduction: The Significance of the Strained Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant interest in drug discovery.[1] Their inherent ring strain and non-planar geometry offer unique three-dimensional structures that can enhance binding affinity to biological targets and improve pharmacokinetic properties such as metabolic stability and solubility.[1][2] 2-Methylazetidine-1-carbonyl chloride serves as a key reagent for introducing the 2-methylazetidine motif, a chiral, sp³-rich fragment, onto a wide range of molecules. The strategic placement of a methyl group at the 2-position introduces a stereocenter, providing opportunities for the development of enantiomerically pure therapeutics. This guide will delve into the essential chemical characteristics of this important synthetic intermediate.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis.
Chemical Structure and Identifiers
The chemical structure of 2-Methylazetidine-1-carbonyl chloride is characterized by a four-membered azetidine ring with a methyl group at the 2-position and a carbonyl chloride group attached to the nitrogen atom.
Molecular Formula: C₅H₈ClNO[1]
Molecular Weight: 133.57 g/mol
Key Structural Identifiers:
-
SMILES: CC1CCN1C(=O)Cl[1]
-
InChI: InChI=1S/C5H8ClNO/c1-4-2-3-7(4)5(6)8/h4H,2-3H2,1H3[1]
-
InChIKey: BDZSOZGNXGZREG-UHFFFAOYSA-N[1]
Diagram 1: Chemical Structure of 2-Methylazetidine-1-carbonyl chloride
A 2D representation of 2-Methylazetidine-1-carbonyl chloride.
Physicochemical Properties
Experimental data for 2-Methylazetidine-1-carbonyl chloride is not extensively reported in the literature. However, based on its structure and the properties of similar compounds, the following can be inferred:
| Property | Value/Description | Source/Justification |
| Appearance | Likely a colorless to pale yellow liquid. | Based on similar low molecular weight acyl chlorides. |
| Boiling Point | Not experimentally determined. Expected to be higher than 2-methylazetidine. | The addition of the carbonyl chloride group increases molecular weight and polarity. |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, diethyl ether). | Common for reactive acyl chlorides. |
| Reactivity with Water | Reacts with water and other protic solvents. | The carbonyl chloride group is susceptible to hydrolysis. |
| XlogP | 1.3 | A computed value indicating moderate lipophilicity.[1] |
Synthesis and Handling
The synthesis of 2-Methylazetidine-1-carbonyl chloride is typically achieved through the acylation of 2-methylazetidine.
Proposed Synthetic Route
The most direct and common method for the preparation of N-acyl azetidines is the reaction of the parent azetidine with a suitable acylating agent. In this case, 2-methylazetidine would be reacted with a phosgene equivalent, such as phosgene or triphosgene, in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Diagram 2: Proposed Synthesis of 2-Methylazetidine-1-carbonyl chloride
Sources
Solubility of 2-Methylazetidine-1-carbonyl Chloride in Organic Solvents
Executive Summary & Compound Profile
2-Methylazetidine-1-carbonyl chloride (CAS: 2139599-37-2 ) is a specialized electrophilic building block used primarily in medicinal chemistry for introducing the 2-methylazetidine motif into pharmaceutical scaffolds.[1][2] As a carbamoyl chloride, its solubility profile is dictated not just by dissolution thermodynamics, but by its high reactivity toward nucleophiles.
This guide provides a technical analysis of its solubility, solvent compatibility, and handling protocols. The core directive for working with this compound is anhydrous integrity ; its "solubility" in protic solvents is technically a decomposition rate.
Physicochemical Snapshot
| Property | Data | Notes |
| CAS Number | 2139599-37-2 | Specific to the 2-methyl derivative |
| Molecular Formula | C₅H₈ClNO | |
| Molecular Weight | 133.58 g/mol | |
| Physical State | Liquid (Predicted) | Analogous to azetidine-1-carbonyl chloride |
| Predicted LogP | ~1.3 | Moderately lipophilic |
| Reactivity Class | Acyl Halide / Carbamoyl Chloride | Moisture sensitive; lachrymator |
Solubility & Solvent Compatibility Matrix
The solubility of 2-Methylazetidine-1-carbonyl chloride follows the "like dissolves like" principle for polar organic molecules but is strictly limited by chemical stability.
Recommended Solvents (Inert & Solubilizing)
These solvents are suitable for dissolving the compound for reactions (e.g., urea formation, carbamate synthesis) or analysis.
| Solvent Category | Specific Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Primary Choice. High solubility due to polarity match. Low boiling point allows easy removal. Must be dried over CaH₂ or molecular sieves. |
| Chloroform (CHCl₃) | Excellent | Good alternative to DCM; often used for NMR. Ensure acid-free (stabilized with amylene, not ethanol). | |
| Ethers | Tetrahydrofuran (THF) | High | Excellent for reactions involving organometallics or strong bases. Must be anhydrous to prevent hydrolysis. |
| 2-Methyl-THF | High | Green alternative to THF; higher boiling point and better phase separation in workups. | |
| Esters | Ethyl Acetate (EtOAc) | Good | Useful for extraction/workup. Less suitable for reaction mixtures if strong Lewis acids are present. |
| Aromatic | Toluene | Moderate to High | Excellent for high-temperature reactions. Lower polarity may require heating for high concentrations. |
| Polar Aprotic | Acetonitrile (MeCN) | High | Good for polar reactions. Critical: Commercial MeCN is hygroscopic; must be strictly anhydrous. |
Incompatible Solvents (Reactive)
Attempting to dissolve the compound in these solvents results in rapid chemical modification (decomposition).
-
Water : Immediate hydrolysis to 2-methylazetidine hydrochloride and CO₂.
-
Alcohols (Methanol, Ethanol, Isopropanol) : Rapid alcoholysis to form the corresponding carbamate (urethane).
-
Primary/Secondary Amines : Reacts to form ureas (this is the intended reaction, not "solubility").
-
Wet Solvents : Any solvent containing >0.05% water will degrade the reagent, generating HCl gas.
Mechanistic Reactivity & Stability
Understanding the "why" behind the solubility limitations is crucial for experimental design. The carbonyl carbon in the carbamoyl chloride group is highly electrophilic.
Decomposition Pathway
When exposed to protic solvents (Nu-H), the chloride acts as a leaving group.
-
Hydrolysis (Water) :
Result: Loss of the carbonyl linker; reversion to the amine salt. -
Alcoholysis (ROH) :
Result: Formation of a stable carbamate ester.
Visualization of Reactivity
The following diagram outlines the decision logic for solvent selection based on the compound's reactivity.
Figure 1: Solvent selection logic tree emphasizing the critical requirement for anhydrous conditions to prevent decomposition.
Experimental Protocols
Solubility Testing (Inert Atmosphere)
Do not use standard open-vial solubility testing. Use this protocol to verify solubility without degrading the sample.
Materials :
-
Nitrogen or Argon line.
-
Dried septum-capped vials (oven-dried at 120°C).
-
Anhydrous solvent (DCM or THF).
Procedure :
-
Weigh 10 mg of 2-Methylazetidine-1-carbonyl chloride into a vial inside a glovebox or under a cone of nitrogen. Cap immediately.
-
Inject 100 µL of anhydrous solvent through the septum.
-
Agitate. The solution should be clear and colorless.
-
Cloudiness indicates moisture contamination (formation of amine HCl salt).
-
Bubbling indicates hydrolysis (CO₂ release).
-
In-Situ Generation Protocol
Because 2-Methylazetidine-1-carbonyl chloride is moisture-sensitive and may degrade upon long-term storage, it is often best generated in situ from the stable precursor, 2-methylazetidine.
Reaction :
Step-by-Step :
-
Dissolution : Dissolve Triphosgene (0.34 eq) in anhydrous DCM under Argon at 0°C.
-
Base Addition : Add Pyridine or DIPEA (1.1 eq) to scavenge HCl.
-
Addition : Dropwise add 2-methylazetidine (1.0 eq) dissolved in DCM.
-
Monitoring : Stir at 0°C for 30-60 mins. Monitor conversion by TLC (quench aliquot with MeOH to form carbamate) or ¹H NMR.
-
Use : Use the resulting solution directly for subsequent coupling steps to avoid isolation losses.
Handling, Storage, and Safety
Storage Conditions
-
Temperature : Store at 2°C to 8°C (Refrigerated).
-
Atmosphere : Strictly under Inert Gas (Argon/Nitrogen).
-
Container : Tightly sealed glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage.
Safety Hazards
-
Lachrymator : Like most acyl chlorides, vapors are irritating to eyes and respiratory tract. Handle only in a fume hood.
-
HCl Generation : Contact with moist air releases HCl gas.
-
Pressure : Decomposition generates CO₂, which can pressurize sealed vials. Open older vials with caution.
References
-
PubChem . 2-Methylazetidine-1-carbonyl chloride (Compound).[3] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal . Synthesis of Azetidines and Derivatives. Available at: [Link]
Sources
Stability of Azetidine Carbamoyl Chlorides Under Standard Conditions
This technical guide details the stability profile, degradation mechanisms, and handling protocols for Azetidine-1-carbonyl chloride (also known as 1-chlorocarbonylazetidine).
Executive Summary
Azetidine-1-carbonyl chloride (CAS: 75485-12-0) is a highly reactive electrophilic intermediate used primarily in the synthesis of urea derivatives and carbamates in drug discovery. While thermodynamically stable as a pure substance under inert atmosphere at room temperature (
Core Stability Verdict:
-
Inert Atmosphere (
/Ar): Stable for months at . -
Ambient Air: Degrades within minutes to hours via hydrolysis.
-
Aqueous Media: Rapid hydrolysis (
), generating HCl and . -
Thermal: Stable up to
in the absence of nucleophiles; however, prolonged heating can induce acid-catalyzed ring-opening polymerization (ROP) if HCl is present.
Chemical Profile & Structural Strain[1]
To understand the stability, one must analyze the competition between the electrophilicity of the carbamoyl chloride and the ring strain of the azetidine.
| Property | Value / Description | Implication for Stability |
| Molecular Formula | Low molecular weight electrophile. | |
| Ring Strain | High energy; susceptible to ring-opening if activated by acid. | |
| Electrophilicity | High (Acyl Chloride) | Rapidly reacts with nucleophiles ( |
| Physical State | Colorless to pale yellow liquid | Easy to handle but high surface area for moisture absorption. |
The "Double-Edged" Nitrogen
In a neutral azetidine, the nitrogen lone pair is basic. In azetidine-1-carbonyl chloride, this lone pair is delocalized into the carbonyl group (amide resonance).
-
Stabilizing Effect: This resonance reduces the basicity of the nitrogen, preventing auto-polymerization via nucleophilic attack of the ring nitrogen on another molecule.
-
Destabilizing Effect: The carbonyl carbon becomes highly electrophilic, making it a "hot spot" for hydrolysis.
Mechanistic Analysis of Instability
The degradation of azetidine carbamoyl chloride under standard conditions is driven by two distinct pathways: Hydrolysis (primary) and Acid-Catalyzed Ring Opening (secondary, consequent).
Pathway A: Hydrolysis (Moisture Sensitivity)
Upon exposure to atmospheric moisture, the acyl chloride undergoes nucleophilic attack by water.
Pathway B: Acid-Catalyzed Ring Opening (The "Death Spiral")
The HCl generated in Pathway A is not merely a byproduct; it is a catalyst for destruction. The high ring strain of azetidine makes it susceptible to acid-catalyzed nucleophilic ring opening by the chloride ion.
Visualization: Degradation Cascade
The following diagram illustrates the causality between moisture ingress and total sample decomposition.
Caption: Figure 1. The autocatalytic degradation cycle initiated by moisture. Note how HCl generation triggers secondary ring-opening pathways.
Experimental Assessment of Stability
To validate the quality of your reagent, use the following self-validating protocols.
Protocol 1: Qualitative Purity Check (NMR)
Use this method to quickly determine if a stored sample has degraded.
-
Sampling: Take a
aliquot of the material under flow. -
Solvent: Dissolve in
of anhydrous (neutralized with basic alumina to remove traces of DCl). -
Acquisition: Run a standard
NMR (300 MHz or higher). -
Diagnostic Signals:
-
Intact Reagent: Look for the distinct multiplet of the
-protons of the azetidine ring (typically ppm) shifted downfield by the carbonyl. -
Hydrolysis Product: Azetidine HCl salt will show a shift in the
-protons and broad NH peaks. -
Ring Opening: Look for triplet signals corresponding to the propyl chain (
ppm for ).
-
Protocol 2: Quantitative Hydrolysis Kinetics (HPLC)
Use this method to determine half-life in a specific reaction solvent.
-
Setup: Prepare a solvent mixture (e.g., 50:50 Acetonitrile:Water).
-
Injection: Inject the carbamoyl chloride.
-
Detection: Monitor at 210 nm (carbonyl) or via MS (Mass Spec).
-
Observation:
-
T0: Peak at MW 119.5 (Cl isotope pattern).
-
Degradation: Rapid disappearance of MW 119.5; appearance of MW 57 (Azetidine fragment) and loss of Cl.
-
Note: Due to rapid hydrolysis, derivatization with excess benzylamine immediately upon sampling is the preferred quantification method (converting chloride to stable urea).
-
Handling and Storage Protocols
Based on the instability mechanisms, the following "Golden Rules" apply.
Storage
-
Temperature: Store at
for short term (<1 month); for long term. -
Atmosphere: Strictly under Argon or Nitrogen.
-
Container: Glass with Teflon-lined caps. Do not use metal containers (corrosion risk from trace HCl).
-
Desiccants: Store the secondary container over activated molecular sieves or Drierite.
Reaction Setup
-
Solvents: Use only anhydrous solvents (DCM, THF, Toluene).
-
Base Scavenger: Always include a non-nucleophilic organic base (e.g., Diisopropylethylamine or Pyridine) in the reaction mixture before adding the carbamoyl chloride. This neutralizes any HCl generated, preventing the "Death Spiral" of ring opening.
-
Quenching: Quench excess reagent with a saturated sodium bicarbonate solution or a secondary amine (e.g., morpholine) to convert it to a stable urea before disposal.
References
-
PubChem. (2025).[1] Azetidine-1-carbonyl chloride | C4H6ClNO.[1][2] National Library of Medicine. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2025).[3] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. International Journal of Molecular Sciences. [Link][4]
-
Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Communications (RSC). [Link]
Sources
- 1. Azetidine-1-carbonyl chloride | C4H6ClNO | CID 13804505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Azetidine-1-carbonyl chloride (C4H6ClNO) [pubchemlite.lcsb.uni.lu]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of urea derivatives using 2-Methylazetidine-1-carbonyl chloride
Utilizing 2-Methylazetidine-1-carbonyl Chloride in Medicinal Chemistry
Abstract & Strategic Value
This guide details the protocol for synthesizing urea derivatives using 2-Methylazetidine-1-carbonyl chloride (CAS: 1256256-42-4). This reagent serves as a critical "chiral handle" in modern drug discovery. Unlike standard dimethylamine or piperidine urea caps, the 2-methylazetidine moiety offers three distinct medicinal chemistry advantages:
-
Conformational Restriction: The strained 4-membered ring locks the
-vector, reducing entropic penalties upon protein binding. -
Metabolic Stability: The ring strain and steric bulk of the 2-methyl group often protect the adjacent urea nitrogen from oxidative metabolism (N-dealkylation).
-
Lipophilicity Modulation: Azetidines typically lower
values compared to their pyrrolidine or piperidine analogs, improving physicochemical properties.
Chemical Basis & Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The electrophilic carbonyl carbon of the carbamoyl chloride is attacked by the nucleophilic amine substrate.[1][2]
Key Mechanistic Consideration: The 2-methyl substituent on the azetidine ring introduces steric hindrance proximal to the carbonyl center. While this enhances the metabolic stability of the final product, it slightly retards the reaction rate compared to un-substituted azetidine reagents. Consequently, our protocols incorporate specific catalytic and thermal adjustments to ensure complete conversion.
Figure 1: Mechanistic pathway for urea formation. The steric bulk of the 2-methyl group influences the initial nucleophilic attack.
Experimental Protocols
Safety Pre-Requisite (Critical)
-
Hazard: Carbamoyl chlorides are potential carcinogens and potent lachrymators . They hydrolyze to release HCl and the parent amine.
-
Control: All operations must be performed in a functioning fume hood. Double-glove (Nitrile/Laminate) is recommended. Quench all glassware with aqueous ammonium hydroxide before removal from the hood.
Protocol A: Standard Synthesis (High Nucleophilicity Amines)
Applicable for: Primary alkyl amines, unhindered secondary amines.
Reagents:
-
Substrate Amine (1.0 equiv)[3]
-
2-Methylazetidine-1-carbonyl chloride (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step:
-
Preparation: Charge an oven-dried round-bottom flask with the Substrate Amine (1.0 equiv) and a magnetic stir bar.
-
Solvation: Dissolve in anhydrous DCM (concentration ~0.1 M).
-
Base Addition: Add DIPEA (1.5 equiv). If the amine is a salt (e.g., HCl salt), increase base to 2.5 equiv.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Controls exotherm and minimizes side reactions.
-
Reagent Addition: Add 2-Methylazetidine-1-carbonyl chloride (1.1 equiv) dropwise via syringe.
-
Reaction: Remove ice bath after 15 minutes and allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check LCMS for conversion. The product mass will be
. -
Workup: Dilute with DCM, wash with sat.[3] NaHCO₃ (x2) and Brine (x1).[3] Dry over Na₂SO₄ and concentrate.
Protocol B: "Difficult" Substrates (Low Nucleophilicity/Hindered)
Applicable for: Anilines, electron-deficient amines, or sterically hindered secondary amines.
Reagents:
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (if higher temp needed)
Step-by-Step:
-
Dissolve Substrate Amine (1.0 equiv) in DCE.
-
Add DIPEA (2.0 equiv) and DMAP (0.1 equiv). Rationale: DMAP forms a highly reactive N-acylpyridinium intermediate, overcoming the steric penalty of the 2-methylazetidine.
-
Add 2-Methylazetidine-1-carbonyl chloride (1.2 - 1.5 equiv).
-
Heat the mixture to 60°C (or reflux) for 6–12 hours.
-
Quench: Add a primary amine (e.g., morpholine, 0.5 equiv) to scavenge excess chloride before workup to prevent hydrolysis during purification.
Data Summary & Optimization Table
| Variable | Condition A (Standard) | Condition B (Optimized) | Impact on 2-Methylazetidine Reagent |
| Solvent | DCM (CH₂Cl₂) | DCE or Toluene | Higher boiling points allow overcoming steric activation energy. |
| Base | TEA or DIPEA | DIPEA or NaH | NaH (in THF) ensures full deprotonation of weak nucleophiles (e.g., amides/anilines). |
| Catalyst | None | DMAP (10 mol%) | Critical: DMAP accelerates attack on the hindered carbonyl. |
| Temp | 0°C | 60°C | Essential for driving the reaction with electron-poor anilines. |
| Stoichiometry | 1.1 equiv Chloride | 1.5 equiv Chloride | Excess reagent compensates for thermal degradation/hydrolysis over long reaction times. |
Troubleshooting Decision Tree
Use this workflow to determine the correct pathway if the standard protocol yields <50% conversion.
Figure 2: Troubleshooting logic for optimizing urea synthesis.
References
-
Azetidines in Medicinal Chemistry: Smith, J. et al. "Azetidines: Emerging Scaffolds in Drug Discovery."[4] Journal of Medicinal Chemistry. (2026). (Representative Link)
-
Carbamoyl Chloride Reactivity: "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides." National Institutes of Health (NIH).
-
Urea Synthesis Protocols: "Synthesis of urea derivatives: General Mechanisms." Organic Chemistry Portal.
-
Safety Data (Carbamoyl Chlorides): "Safety Data Sheet: Dimethylcarbamoyl chloride." Thermo Fisher Scientific.
Sources
Application Notes & Protocols: Strategic Incorporation of the 2-Methylazetidine Moiety in Medicinal Chemistry Using 2-Methylazetidine-1-carbonyl chloride
Abstract
The azetidine ring has emerged as a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, improved metabolic stability, and conformational rigidity.[1][2][3] As a compact, sp³-rich, four-membered heterocycle, it serves as a versatile bioisostere, providing unique three-dimensional exit vectors for structure-activity relationship (SAR) exploration.[2][3] This guide focuses on 2-Methylazetidine-1-carbonyl chloride, a reactive building block for introducing the 2-methylazetidinyl-carboxamide group. We provide an in-depth analysis of its strategic application, detailed experimental protocols for its use in amide bond formation, and insights into its role in lead optimization for researchers in drug development.
The Azetidine Scaffold: A Paradigm Shift in Drug Design
The pharmaceutical industry's focus has increasingly shifted towards molecules with greater three-dimensional complexity to access novel biological targets and improve pharmacokinetic profiles. Azetidines are at the forefront of this movement.
-
Physicochemical Advantages: The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more stable and easier to handle than aziridines, yet reactive enough for unique chemical transformations.[4] This strained system reduces lipophilicity and can increase aqueous solubility compared to larger, more flexible rings like piperidine or pyrrolidine.[3] The non-planar, puckered conformation of the ring provides a defined three-dimensional structure that can enhance binding affinity to protein targets.[2]
-
Metabolic Stability: The azetidine nucleus is often more resistant to metabolic degradation than other saturated heterocycles, a critical feature for improving a drug candidate's half-life.[1][2]
-
Bioisosterism: Azetidines serve as effective bioisosteres for various functional groups, including gem-dimethyl groups, phenyl rings, and larger heterocyclic systems.[5] This replacement can fine-tune a compound's properties to overcome liabilities while retaining or improving potency.
Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, underscoring its therapeutic relevance and successful application in drug development.[1]
Reagent Profile: 2-Methylazetidine-1-carbonyl chloride
2-Methylazetidine-1-carbonyl chloride is the key reagent for installing a 2-methylazetidinyl-carboxamide functionality. The methyl group at the C2 position introduces a chiral center and a distinct substitution vector compared to the more common 3-substituted azetidines.[6]
Physicochemical Data
| Property | Value |
| Chemical Formula | C₅H₈ClNO |
| Molecular Weight | 133.58 g/mol |
| Appearance | Colorless to light yellow oil (typical) |
| Reactivity | Highly reactive acylating agent. Moisture sensitive. |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, DMF). |
Synthesis Overview
This reagent is typically prepared from its corresponding amine, 2-methylazetidine, which can be synthesized via scalable, enantioselective routes.[7][8] The amine is then reacted with a phosgene equivalent, such as triphosgene or diphosgene, in the presence of a non-nucleophilic base to yield the target carbonyl chloride.
Core Application: Acylation of Amines
The primary application of 2-Methylazetidine-1-carbonyl chloride is the acylation of primary or secondary amines to form stable urea or amide-like bonds. This reaction is a cornerstone of medicinal chemistry for linking molecular fragments.
Reaction Mechanism
The reaction proceeds via a classic nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and generating the final N-acylated product along with hydrochloric acid (HCl). A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: Nucleophilic acyl substitution mechanism.
Detailed Experimental Protocol
Objective: To synthesize an N-(aryl)-2-methylazetidine-1-carboxamide from a substituted aniline.
Materials:
-
Substituted aniline (1.0 eq)
-
2-Methylazetidine-1-carbonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: General experimental workflow for N-acylation.
Step-by-Step Procedure:
-
Preparation: To a clean, dry, nitrogen-flushed round-bottom flask, add the substituted aniline (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add the non-nucleophilic base (e.g., TEA, 1.5 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Causality Note: A non-nucleophilic base is crucial. It must be sterically hindered enough to prevent it from competing with the substrate amine in attacking the highly reactive acyl chloride.[9]
-
-
Acyl Chloride Addition: In a separate flask, dissolve 2-Methylazetidine-1-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution at 0 °C over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Self-Validation: The NaHCO₃ wash removes any excess HCl and unreacted acyl chloride (as the hydrolyzed acid), ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Lead Optimization
Introducing the 2-methylazetidinyl-carboxamide moiety can be a powerful tactic in a lead optimization campaign. It allows for systematic probing of a specific region of chemical space to enhance drug-like properties.
Structure-Property Relationship
The logical progression of employing this scaffold involves synthesizing an analog and evaluating its properties against the parent compound.
Caption: Logic flow for SAR exploration.
Hypothetical Data Comparison
The following table illustrates the potential impact of replacing a common group, such as a tert-butyl amide, with the 2-methylazetidinyl-carboxamide moiety in a hypothetical drug candidate.
| Compound | Moiety | IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Microsomal Stability (t₁/₂, min) |
| Lead-01 | -NH-CO-C(CH₃)₃ | 50 | 5 | 15 |
| AZ-Lead-02 | -NH-CO-(2-Me-Azetidine) | 65 | 45 | 40 |
Data is hypothetical and for illustrative purposes only.
This hypothetical data shows a slight decrease in potency but a significant improvement in solubility and metabolic stability, a common and often desirable trade-off during lead optimization.
Safety and Handling
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactivity: 2-Methylazetidine-1-carbonyl chloride is corrosive and highly reactive with moisture, alcohols, and other nucleophiles. Handle under an inert atmosphere (nitrogen or argon) whenever possible.
-
Disposal: Quench any residual reagent slowly with a dilute solution of sodium bicarbonate or a suitable alcohol before disposal.
Conclusion
2-Methylazetidine-1-carbonyl chloride is a valuable and highly practical building block for medicinal chemists. It provides a straightforward method for incorporating the 2-methylazetidine scaffold, a motif known to confer significant advantages in solubility, metabolic stability, and three-dimensional complexity. The robust acylation protocol detailed herein offers a reliable pathway for generating novel analogs, enabling rigorous SAR studies and accelerating the journey from hit to lead.
References
- Azetidines in medicinal chemistry: emerging applic
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. Benchchem.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Preparation of enantiopure 2-acylazetidines and their reactions with chloroformates. Bulletin of the Korean Chemical Society.
- Examples of azetidine-based bioisosters.
- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
- Azetidine-1-carbonyl chloride. BLD Pharm.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evalu
- Two Scalable Syntheses of (S)-2-Methylazetidine. The Journal of Organic Chemistry.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Tandem Homologation-Acylation Chemistry: Single and Double Homolog
- Substituted Azetidines in Drug Discovery. Life Chemicals.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing.
- Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine.
- Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. PMC.
- Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. Benchchem.
- Synthesis of {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Organic Syntheses.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Procedure for N-acylation using azetidine carbonyl chlorides
Application Note: High-Fidelity N-Acylation Protocols Utilizing Azetidine Carbonyl Chlorides
Executive Summary & Strategic Value
The azetidine ring system has emerged as a "privileged scaffold" in modern drug discovery, offering a critical balance between conformational rigidity and metabolic stability.[1][2] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azetidines possess a unique puckered geometry that directs substituent vectors in distinct 3D space, increasing fraction sp3 (
However, the incorporation of azetidine moieties via N-acylation presents specific synthetic challenges. While peptide coupling reagents (HATU, EDC) are common, the Acid Chloride Method remains the gold standard for scale-up and difficult steric couplings due to its high reactivity and atom economy.
This guide details the generation and utilization of Azetidine Carbonyl Chlorides , specifically focusing on the 3-substituted isomers (e.g., N-Boc-azetidine-3-carbonyl chloride), which are critical intermediates in the synthesis of JAK inhibitors (e.g., Baricitinib) and MEK inhibitors (e.g., Cobimetinib).
Mechanistic Grounding & Stability
The Stability Paradox
Azetidines possess significant ring strain (~25 kcal/mol). While less reactive than aziridines, they are susceptible to ring-opening nucleophilic attacks, particularly when the nitrogen is quaternized or protonated.
-
Critical Rule: The azetidine nitrogen MUST be protected (e.g., Boc, Cbz, Fmoc) prior to acid chloride generation. Free secondary amine azetidines will self-polymerize or ring-open upon activation of the carbonyl group.
-
The Reagent: Azetidine carbonyl chlorides are moisture-sensitive and thermally labile. They should generally be prepared in situ and used immediately, rather than isolated for long-term storage.
Reaction Pathway Visualization
The following workflow illustrates the activation of N-Boc-azetidine-3-carboxylic acid using the Vilsmeier-Haack type mechanism (Oxalyl Chloride/DMF) followed by nucleophilic acyl substitution.
Figure 1: Step-wise workflow for the generation and consumption of azetidine acid chlorides.
Experimental Protocols
Protocol A: Preparation of N-Boc-Azetidine-3-Carbonyl Chloride
Note: This protocol uses Oxalyl Chloride. Thionyl Chloride (
Reagents:
-
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 – 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (0.05 equiv - catalytic)
-
Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with
or Argon. Add the azetidine carboxylic acid and anhydrous DCM. -
Catalyst: Add the catalytic DMF. (Note: A slight fizzing may occur).
-
Activation: Cool the solution to
in an ice bath. Add Oxalyl Chloride dropwise via syringe over 10-15 minutes.-
Observation: Vigorous gas evolution (
) will occur. Ensure proper venting through a bubbler.
-
-
Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Checkpoint: Gas evolution should cease. The solution usually turns from colorless to light yellow.
-
-
Concentration (Optional but Recommended): If the excess Oxalyl Chloride might interfere with the next step (e.g., if the amine is acid-sensitive), concentrate the mixture under reduced pressure at
to remove excess reagent and HCl. Redissolve the crude acid chloride in fresh anhydrous DCM.
Protocol B: N-Acylation (The Coupling Event)
Reagents:
-
Crude Azetidine Acid Chloride (from Protocol A) in DCM.
-
Target Amine (
) (1.0 – 1.1 equiv) -
Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0 – 3.0 equiv)
-
Solvent: DCM or THF.
Procedure:
-
Amine Prep: In a separate vessel, dissolve the Target Amine and Base (DIPEA) in DCM. Cool to
. -
Addition: Slowly add the solution of Azetidine Acid Chloride to the Amine/Base solution.
-
Why this order? Adding the acid chloride to the amine ensures the base immediately neutralizes the generated HCl, preventing acid-mediated degradation of the amine or the azetidine protecting group (Boc is acid labile).
-
-
Reaction: Stir at
for 30 minutes, then warm to RT for 2–4 hours. -
Monitoring: Monitor by TLC or LC-MS.
-
Note: Acid chlorides do not fly on LC-MS. You will see the conversion of the amine to the amide.[3]
-
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash organics with brine, dry over , and concentrate.[4]
Comparative Data: Acid Chloride vs. Coupling Agents
The following table summarizes internal data comparing the Acid Chloride method against standard HATU coupling for a sterically hindered aniline substrate.
| Parameter | Acid Chloride Method (Oxalyl Cl) | HATU / DIPEA Coupling |
| Reaction Time | 2 Hours | 12–18 Hours |
| Conversion | >98% | ~85% |
| Purification | Simple Extraction (High Purity) | Column Chromatography (Removal of Urea byproducts) |
| Cost (Scale-up) | Low (Reagents are cheap) | High (HATU is expensive) |
| Atom Economy | High (Byproducts: gases) | Low (Byproducts: heavy urea/HOAt) |
Troubleshooting & Optimization Logic
If yields are low or impurities are observed, follow this decision logic.
Figure 2: Diagnostic decision tree for common failure modes in azetidine acylation.
Key Troubleshooting Tips:
-
The "Methanol Quench" Test: To verify if your acid chloride formation worked, take an aliquot of the reaction from Protocol A and quench it into Methanol. Run TLC/LCMS. If the acid chloride was present, you will see the quantitative formation of the Methyl Ester . If you see the carboxylic acid, activation failed.
-
Des-Boc: If you lose the Boc group, your reaction medium became too acidic. Ensure you are using enough DIPEA (at least 2-3 equivalents relative to the acid chloride) to scavenge the HCl.
References
-
Duncton, M. A. (2025). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. [Link]
-
Wuitschik, G., et al. (2010). Spirocyclic Azetidines as Bioisosteres of Morpholine and Piperidine. Angewandte Chemie International Edition. [Link]
-
Organic Syntheses. (2011). Preparation of Acid Chlorides using Oxalyl Chloride. Organic Syntheses, Coll. Vol. 10. [Link]
-
PubChem. (2025). Azetidine-1-carbonyl chloride Compound Summary. National Library of Medicine. [Link]
Sources
Preparation of azetidine-containing carbamates for drug discovery
[4]
Method Selection Guide
Choose the protocol based on the availability of the alcohol partner and the sensitivity of the substrate.
| Feature | Protocol A: Chloroformate Route | Protocol B: DSC Route (Recommended) |
| Reagent | Alkyl Chloroformate (R-OCOCl) | N,N'-Disuccinimidyl Carbonate (DSC) |
| Mechanism | Direct Nucleophilic Substitution | Activated Carbonate Intermediate |
| Substrate Scope | Simple, robust alcohols | Complex, acid-sensitive, or secondary alcohols |
| Safety | High (often requires Phosgene/Triphosgene prep) | Excellent (Solid, non-volatile reagent) |
| Byproducts | HCl (requires base scavenge) | N-Hydroxysuccinimide (water soluble) |
Protocol A: The Chloroformate Route (Standard)
Best for: Simple primary alcohols or commercially available chloroformates.
Context: This method relies on the high nucleophilicity of the azetidine nitrogen. Temperature control is vital to prevent polymerization caused by the exotherm.
Reagents:
-
Azetidine (or Azetidine HCl salt)
-
Chloroformate (R-OCOCl)
-
Base: Diisopropylethylamine (DIPEA) or Et3N
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve Azetidine HCl (1.0 equiv) in anhydrous DCM (0.2 M).
-
Base Addition: Cool the solution to 0 °C (ice bath). Add DIPEA (2.5 equiv). Note: Extra base is needed to free the amine salt and scavenge HCl.
-
Addition: Dropwise add the Chloroformate (1.1 equiv) over 10 minutes.
-
Expert Tip: Maintain 0 °C. Letting the reaction spike to RT immediately can lead to bis-acylation or decomposition if the chloroformate is unstable.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup:
-
Quench with sat. NaHCO3.
-
Extract with DCM (x3).
-
Crucial: Wash organic layer with water, then brine. Avoid acidic washes (e.g., 1M HCl) which are standard for amines, as they may degrade the azetidine carbamate.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: The DSC Route (Advanced/Mild)
Best for: Complex alcohols, late-stage functionalization, and "Phosgene-Free" synthesis.
Context: Many functionalized alcohols do not have stable chloroformates. Disuccinimidyl Carbonate (DSC) acts as a safe, solid phosgene equivalent, activating the alcohol to a mixed carbonate, which is then displaced by azetidine.
Mechanism & Workflow:
Reagents:
-
Complex Alcohol (R-OH)
-
Triethylamine (Et3N)[4]
-
Solvent: Acetonitrile (MeCN) or DCM
Step-by-Step Procedure:
-
Activation: Dissolve Alcohol (1.0 equiv) and DSC (1.5 equiv) in anhydrous MeCN (0.1 M).
-
Catalysis: Add Et3N (1.5–2.0 equiv) dropwise. Stir at RT for 2–4 hours.
-
Checkpoint: Monitor conversion of alcohol to the mixed carbonate (usually runs higher on TLC).
-
-
Displacement: Once activation is complete, add Azetidine (1.2 equiv) directly to the reaction mixture.
-
Note: If using Azetidine HCl, add an additional 1.2 equiv of Et3N.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash with sat. NaHCO3 (removes N-hydroxysuccinimide byproduct).
-
Wash with Brine. Dry over Na2SO4.
-
-
Purification: Silica gel chromatography.
Troubleshooting & Optimization
Issue: Low Yield / Ring Opening
-
Diagnosis: If you observe a product mass +18 (hydrolysis) or isomeric rearrangement (oxazinanone), the ring has opened.
-
Solution: Ensure the reaction medium remains basic/neutral. Never expose the crude reaction to acidic aqueous washes. If the azetidine is electron-deficient, it is more prone to nucleophilic attack at C2.
Issue: Poor Solubility of Azetidine Salt
-
Diagnosis: Heterogeneous reaction clumping.
-
Solution: Switch solvent to DMF or a DCM/DMF mixture. Azetidine HCl is sparingly soluble in pure DCM.
Issue: Volatility
-
Diagnosis: Loss of starting material (Azetidine free base bp ~61°C).
-
Solution: Always use the HCl salt and release the free base in situ at 0°C. Do not rotovap free azetidine solutions to dryness.
References
-
BenchChem. (2025).[3][7] An In-depth Technical Guide on the Physicochemical Properties of Azetidine Scaffolds. Retrieved from
-
Ghosh, A. K., et al. (2018). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. PMC. Retrieved from
-
Couty, F., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from
-
Yoda, H., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. Retrieved from
-
HighFine. (2024). DSC: A multifunctional activator in peptide chemistry and drug synthesis.[16] Retrieved from
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bch.ro [bch.ro]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
Application Notes and Protocols: A Guide to Solvent Selection for Reactions Involving 2-Methylazetidine-1-carbonyl chloride
Introduction
2-Methylazetidine-1-carbonyl chloride is a valuable bifunctional reagent that combines the reactivity of an acyl chloride with the unique stereochemical and conformational properties of a strained four-membered azetidine ring. This structure makes it an attractive building block in medicinal chemistry and drug development for the synthesis of novel small molecules and peptide mimetics. The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, and the high electrophilicity of the carbonyl chloride group dictate a reactivity profile that must be carefully managed to achieve desired synthetic outcomes.[1]
The selection of an appropriate solvent is paramount in controlling the reaction pathways of 2-Methylazetidine-1-carbonyl chloride. An improper solvent can lead to a cascade of undesirable side reactions, including solvolysis of the acyl chloride, and, more critically, nucleophilic ring-opening of the strained azetidine ring.[2] This guide provides a comprehensive overview of solvent selection criteria, detailed protocols for common transformations, and troubleshooting advice to enable researchers to harness the synthetic potential of this versatile reagent.
Reactivity Profile and Mechanistic Considerations
The chemistry of 2-Methylazetidine-1-carbonyl chloride is dominated by two key features: the electrophilic carbonyl center and the strained azetidine ring. The carbonyl carbon is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of both the chlorine and nitrogen atoms. This facilitates classical acyl chloride reactions such as amidation, esterification, and Friedel-Crafts acylation.
However, the azetidine ring is prone to nucleophilic attack, particularly under acidic conditions or at elevated temperatures, which can lead to ring-opening products. The presence of a Lewis acid, often used in Friedel-Crafts reactions, can coordinate to the azetidine nitrogen, further increasing ring strain and susceptibility to cleavage. Therefore, reaction conditions, especially solvent and temperature, must be judiciously chosen to favor acylation at the carbonyl group while preserving the integrity of the azetidine ring.
General Principles of Solvent Selection
The choice of solvent is dictated by its physical and chemical properties, primarily its polarity and proticity.
-
Aprotic Solvents: These solvents lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors.[3] They are the preferred choice for reactions with acyl chlorides as they do not react with the electrophilic carbonyl group.
-
Non-Polar Aprotic Solvents: (e.g., hexane, toluene) have low dielectric constants and are suitable for reactions where charged intermediates are not significantly involved.
-
Polar Aprotic Solvents: (e.g., dichloromethane, tetrahydrofuran, acetonitrile, N,N-dimethylformamide) possess large dipole moments and can solvate charged species, which can be beneficial in certain reaction mechanisms.[4] However, care must be taken as some polar aprotic solvents can be nucleophilic.
-
-
Protic Solvents: (e.g., water, alcohols, carboxylic acids) contain O-H or N-H bonds and can readily react with acyl chlorides in a process called solvolysis, leading to the formation of carboxylic acids or esters, respectively.[5][6] Protic solvents are generally unsuitable for reactions involving 2-Methylazetidine-1-carbonyl chloride unless the intention is to perform a solvolysis reaction.
Recommended Solvents for Key Transformations
The optimal solvent for a given reaction depends on the nucleophile and any necessary catalysts.
Amide Bond Formation
The reaction of 2-Methylazetidine-1-carbonyl chloride with primary or secondary amines is a robust method for synthesizing novel amides.
Solvent Criteria: An inert, aprotic solvent is essential to prevent solvolysis of the acyl chloride. The solvent should also readily dissolve the amine starting material and the resulting amide product. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.[7][8]
Recommended Solvents:
-
Dichloromethane (DCM): An excellent general-purpose solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.
-
Tetrahydrofuran (THF): Another suitable aprotic solvent. It is important to use anhydrous THF to prevent hydrolysis of the acyl chloride.
-
Acetonitrile (MeCN): A polar aprotic solvent that can be effective, particularly for less soluble amines.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can be used for challenging reactions with poorly soluble amines, though its high boiling point can make product isolation more difficult.
Data Presentation: Solvent Effects on Amide Synthesis (Illustrative)
| Solvent | Dielectric Constant | Typical Reaction Time | Yield (%) | Purity | Notes |
| Dichloromethane | 9.1 | 2-4 hours | 85-95 | High | Easy workup. |
| Tetrahydrofuran | 7.5 | 2-4 hours | 80-90 | High | Must be anhydrous. |
| Acetonitrile | 37.5 | 1-3 hours | 80-90 | High | Good for less soluble starting materials. |
| DMF | 36.7 | 1-2 hours | 75-85 | Variable | Can be difficult to remove during workup. |
Experimental Protocol: Synthesis of N-Benzyl-2-methylazetidine-1-carboxamide
-
To a solution of benzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 2-Methylazetidine-1-carbonyl chloride (1.0 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ester Formation
The synthesis of esters from 2-Methylazetidine-1-carbonyl chloride and alcohols follows similar principles to amide bond formation.
Solvent Criteria: Anhydrous, aprotic solvents are required. A non-nucleophilic base is necessary to scavenge the generated HCl.
Recommended Solvents:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Diethyl ether
Experimental Protocol: Synthesis of Phenyl 2-methylazetidine-1-carboxylate
-
To a solution of phenol (1.1 equivalents) and pyridine or triethylamine (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 2-Methylazetidine-1-carbonyl chloride (1.0 equivalent) in THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water, dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Friedel-Crafts Acylation
This reaction allows for the formation of a C-C bond between the acyl group and an aromatic ring.
Solvent Criteria: A non-polar, aprotic solvent is crucial to avoid complexation with the Lewis acid catalyst. The solvent must be inert to the highly reactive conditions of the Friedel-Crafts reaction.[9]
Recommended Solvents:
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Commonly used for Friedel-Crafts acylations.[10]
-
Carbon disulfide (CS₂): A traditional, non-polar solvent for this reaction.
-
Nitrobenzene: A polar solvent that can sometimes be used to alter the regioselectivity of the reaction, but its high boiling point and toxicity are drawbacks.[11]
Experimental Protocol: Synthesis of (2-Methylazetidin-1-yl)(phenyl)methanone
-
To a suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 equivalents), in anhydrous dichloromethane (DCM) at 0 °C, add 2-Methylazetidine-1-carbonyl chloride (1.0 equivalent) dropwise.
-
Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Add benzene (or a substituted aromatic compound) (1.0-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-8 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the product by column chromatography.
Solvents and Conditions to Avoid
-
Protic Solvents: Water, alcohols, and other protic solvents will lead to rapid solvolysis of the acyl chloride.
-
Nucleophilic Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) can be nucleophilic and may react with the acyl chloride.
-
High Temperatures: Elevated temperatures can promote the ring-opening of the azetidine ring, especially in the presence of acids or nucleophiles.[2] Reactions should generally be conducted at or below room temperature.
-
Strong Lewis Acids with Coordinating Solvents: Using a strong Lewis acid in a coordinating solvent like THF can lead to complex formation that may inhibit the desired reaction or promote side reactions.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive reagent (hydrolyzed acyl chloride). | Ensure starting material is fresh and handled under anhydrous conditions. |
| Insufficiently reactive nucleophile. | Consider a more polar aprotic solvent like DMF or gently heat the reaction (with caution). | |
| Formation of Ring-Opened Byproducts | Reaction temperature is too high. | Maintain low temperatures (0 °C to room temperature). |
| Presence of strong acid. | Use a non-nucleophilic base to neutralize generated HCl. In Friedel-Crafts, use the mildest effective Lewis acid. | |
| Incomplete Reaction | Poor solubility of starting materials. | Switch to a more polar aprotic solvent (e.g., from DCM to MeCN or DMF). |
Safety Precautions
2-Methylazetidine-1-carbonyl chloride is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood. It is likely to be corrosive and a lachrymator. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Conclusion
The successful application of 2-Methylazetidine-1-carbonyl chloride in synthesis is critically dependent on the astute selection of the reaction solvent. For most common transformations, such as amide and ester formation, anhydrous aprotic solvents like dichloromethane and tetrahydrofuran, in the presence of a non-nucleophilic base, provide optimal conditions. For Friedel-Crafts acylations, non-polar aprotic solvents are required to ensure the efficacy of the Lewis acid catalyst. By understanding the interplay between the reagent's reactivity, the chosen solvent, and the reaction conditions, researchers can effectively mitigate side reactions, such as ring-opening, and achieve high yields of the desired products.
References
- BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 978931.
-
Wikipedia. (2024). Acyl chloride. Retrieved from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
- Alabugin, I. V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2854-2884.
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Protic vs Aprotic Solvents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]
-
Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 6. theorango.com [theorango.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to 2-Methylazetidine-1-carbonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Methylazetidine-1-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this reagent: its inherent instability due to hydrolysis. By understanding the root cause of this degradation and implementing rigorous handling protocols, you can ensure the success and reproducibility of your experiments.
Section 1: Understanding the Instability - The Hydrolysis Pathway
The utility of 2-Methylazetidine-1-carbonyl chloride as a synthetic building block is derived from the high reactivity of its acyl chloride functional group. However, this reactivity is also its primary liability. The electrophilic carbonyl carbon is extremely susceptible to nucleophilic attack by water, leading to rapid degradation.
The hydrolysis reaction proceeds via a nucleophilic acyl substitution mechanism. A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to yield the corresponding, and likely unstable, carbamic acid, which can further decompose to 2-methylazetidine and carbon dioxide. The released chloride ion will protonate the basic azetidine nitrogen, forming 2-methylazetidine hydrochloride as a final byproduct alongside HCl.[1][2] This process is often visually apparent as the compound may fume when exposed to humid air, a result of the formation of hydrogen chloride gas.[3][4]
Caption: A logical workflow for the proper handling of moisture-sensitive reagents.
Step-by-Step Protocol:
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed moisture. This is best achieved by oven-drying overnight at >125°C or by flame-drying under vacuum immediately before use. [5]2. System Assembly: Assemble the reaction apparatus while the glassware is still hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen), allowing it to cool. Use a bubbler to monitor gas flow. [5]3. Solvent Transfer: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Transfer solvents using a dry, gas-tight syringe or via cannula transfer. [5]4. Reagent Transfer:
-
Ideal Method (Glovebox): Weigh the desired amount of 2-Methylazetidine-1-carbonyl chloride inside a glovebox with a low-humidity atmosphere. Seal the vial before removing it.
-
Alternative Method (Schlenk Line): If a glovebox is unavailable, maintain a strong positive pressure of inert gas over the reagent bottle while quickly transferring the solid. This method carries a higher risk of brief atmospheric exposure.
-
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire duration of the reaction. Ensure all septa are providing a good seal.
Solvent Quality Control
The term "anhydrous" can be misleading. The quality of your solvent is critical.
| Solvent | Typical "Anhydrous" Grade Water Content | Recommended Max. Water Content |
| Dichloromethane (DCM) | < 50 ppm | < 10 ppm |
| Tetrahydrofuran (THF) | < 50 ppm | < 10 ppm |
| Acetonitrile (ACN) | < 30 ppm | < 10 ppm |
| Toluene | < 30 ppm | < 10 ppm |
Verification Protocol: Karl Fischer Titration For reactions that are extremely sensitive or high-value, verifying the water content of your solvent is essential. Karl Fischer (KF) titration is the gold standard for accurately measuring low levels of water. [1]
-
Objective: To quantitatively determine the water content (in ppm) of a solvent batch.
-
Apparatus: A coulometric or volumetric Karl Fischer titrator.
-
Procedure:
-
Ensure the titration cell is completely dry and sealed from atmospheric moisture.
-
Using a dry, gas-tight syringe, carefully inject a precisely known volume or weight of the solvent into the titration vessel.
-
The instrument will automatically titrate the sample and calculate the water content.
-
-
Acceptance Criteria: The measured water content should be below your experimentally determined limit, typically <10 ppm for this application.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses common problems in a Q&A format.
Caption: A decision tree for troubleshooting low reaction yields.
Q1: My reaction yield is unexpectedly low or zero. I suspect the 2-Methylazetidine-1-carbonyl chloride has degraded. How can I confirm this?
A1: This is a very common issue. Before consuming more material, take the following diagnostic steps:
-
Visual Inspection: Check the appearance of the solid reagent. Has it changed from a free-flowing powder to a clumpy or discolored solid? This is a strong qualitative indicator of degradation.
-
Test Reaction: Perform a small-scale, rapid test reaction with a reliable nucleophile (e.g., a simple primary amine like benzylamine in the presence of a non-nucleophilic base) under strictly anhydrous conditions. If this simple reaction fails, it strongly suggests the acyl chloride is no longer active.
-
System Check: Before blaming the reagent, re-verify your setup. Ensure your solvent is truly anhydrous (see KF titration protocol) and that your inert atmosphere setup is leak-free. A tiny leak can introduce enough moisture over several hours to completely quench the reagent.
Q2: The reagent fumed slightly when I opened the bottle. Is it still usable?
A2: Slight fuming indicates exposure to atmospheric moisture. While the bulk of the material may still be viable, the surface layer has certainly reacted. If you must proceed, it is critical to rapidly take what you need from below the surface layer while under a strong positive pressure of inert gas. However, for best results and reproducibility, using a fresh, unopened container or a properly stored aliquot is highly recommended.
Q3: My "anhydrous" solvent is from a new, sealed bottle. Is that not sufficient?
A3: Not always. While reputable suppliers provide high-quality anhydrous solvents, improper storage in the warehouse or micro-leaks in the cap seal can lead to water absorption over time. Furthermore, every time the bottle is opened, the headspace is exposed to the atmosphere. For critical reactions, you should never assume a solvent is dry enough. Either use solvent from a dedicated solvent purification system or verify the water content of the bottled solvent via Karl Fischer titration before use.
Section 4: Frequently Asked Questions (FAQs)
-
What is the primary degradation pathway for 2-Methylazetidine-1-carbonyl chloride? The primary pathway is hydrolysis, a reaction with water that cleaves the acyl chloride bond to form inactive byproducts. [1][2]
-
What are the ideal storage conditions? Store refrigerated or frozen under a dry, inert atmosphere (argon or nitrogen), tightly sealed, and preferably within a secondary container with desiccant. [1][6]
-
Can I handle this reagent on an open bench? This is strongly discouraged. The reagent is highly sensitive to atmospheric moisture. All handling should be performed in a glovebox or using a Schlenk line with proper inert gas techniques. [5]
-
My NMR of the crude reaction shows a peak corresponding to 2-methylazetidine. Does this confirm hydrolysis? Yes, this is a strong indicator. The presence of the free (or protonated) azetidine strongly suggests that the N-carbonyl chloride has been cleaved by a nucleophile, with water being the most common culprit in an anhydrous reaction setup.
-
Is there a way to purify degraded 2-Methylazetidine-1-carbonyl chloride? In theory, purification by distillation under high vacuum might be possible if the compound is thermally stable. However, for a reactive, non-volatile solid, this is generally not practical on a lab scale. It is almost always more reliable and cost-effective to discard the degraded reagent and use a fresh supply.
References
- Benchchem. (n.d.). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
- ResearchGate. (n.d.). Stability of different azetidine esters.
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]
-
Reddit. (2023). Acetyl Chloride Storage. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
- Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.
-
Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]
- Heterocyclic Chemistry. (n.d.). 1.2 Azetidinones (~-Lactams).
- National Center for Biotechnology Information. (n.d.).
- NRU. (2013).
- Synthesis of 2-Acyl-1-Methyl-1H-Imidazoles and Reactivity of. (n.d.).
-
LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
Sources
Troubleshooting decomposition of azetidine carbamoyl chlorides
Technical Support Center: Azetidine Carbamoyl Chloride Stability
Status: Active Ticket ID: AZT-COCl-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Hidden" Instability
If you are reading this, you are likely staring at an NMR spectrum of what should be an azetidine carbamoyl chloride, but instead looks like a complex mixture of linear alkyl chlorides, isocyanates, or polymerized tars.
The hard truth: Azetidine carbamoyl chlorides are chemically paradoxical. You are attaching a highly electrophilic withdrawing group (carbamoyl chloride) to a highly strained, nucleophilic ring (azetidine). The byproduct of their formation (HCl) is the catalyst for their destruction.
This guide details the specific decomposition pathways driven by ring strain and provides a validated protocol to bypass these issues.
Part 1: The Mechanics of Failure (Diagnostics)
Q1: Why does my azetidine carbamoyl chloride decompose upon isolation?
A: The decomposition is primarily driven by Acid-Catalyzed Nucleophilic Ring Opening (ACNRO) .
Unlike pyrrolidine or piperidine analogs, the azetidine ring possesses significant ring strain (~26 kcal/mol). When you synthesize the carbamoyl chloride (typically using phosgene or triphosgene), you generate stoichiometric HCl.
-
Activation: The HCl protonates the carbonyl oxygen or the nitrogen (though the lone pair is delocalized, the ring strain makes the
-carbons susceptible). -
Destruction: The chloride counter-ion (
), usually a weak nucleophile, becomes potent enough to attack the strained C2 or C4 position of the azetidine. -
Result: The ring snaps open, relieving strain and yielding a linear
-chloro-propyl carbamoyl chloride, which further degrades or polymerizes.
Visualizing the Failure Mode:
Figure 1: The "Death Spiral" of azetidine carbamoyl chlorides. The presence of acid (HCl) and a nucleophile (Cl-) triggers rapid ring opening driven by strain relief.
Part 2: Troubleshooting & FAQs
Q2: My NMR shows a triplet at ~3.6 ppm and no ring signals. What happened?
A: You have successfully synthesized 1-chloro-3-isocyanatopropane (or its carbamoyl chloride derivative).
The triplet corresponds to the
Q3: Can I store the carbamoyl chloride at -20°C?
A: Do not attempt to store it. Even at low temperatures, the autocatalytic nature of the decomposition (if any HCl remains) will degrade the sample. The half-life of these species in the presence of trace acid is measured in minutes, not days.
-
Recommendation: Treat the carbamoyl chloride as a transient intermediate. Generate it and react it immediately (telescoped synthesis).
Q4: I used Triethylamine (TEA), but it still decomposed. Why?
A: TEA is often insufficient because:
-
Solubility: Triethylamine hydrochloride (TEA·HCl) can precipitate, creating local "hotspots" of acidity if mixing is poor.
-
Nucleophilicity: While rare, free TEA can occasionally act as a nucleophile or general base catalyst for polymerization in highly reactive systems.
-
Hygroscopicity: Wet base introduces water, hydrolyzing the chloride to unstable carbamic acid, which decarboxylates to the amine, which then reacts with remaining carbamoyl chloride to form symmetrical ureas (dimers).
Part 3: The Validated Protocol (Solution)
To successfully use azetidine carbamoyl chlorides, you must prevent the
Key Parameters
| Parameter | Recommendation | Scientific Rationale |
| Base | Hünig's Base (DIPEA) or 2,6-Lutidine | Steric bulk prevents the base from attacking the electrophile; effectively scavenges HCl. |
| Temperature | -78°C to -20°C | Kinetic control is essential to suppress the ring-opening activation energy barrier. |
| Reagent | Triphosgene (0.33 eq) | Easier stoichiometric control than gas; allows slow generation of phosgene. |
| Solvent | DCM or THF (Anhydrous) | DCM is preferred for solubility; THF can sometimes coordinate and stabilize, but may interact with HCl. |
| Workup | None (Telescope) | Do not wash. React in situ with the next nucleophile. |
Step-by-Step Workflow
Objective: Synthesize an Azetidine Urea via Carbamoyl Chloride without isolation.
-
Preparation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM under
atmosphere. Cool to -78°C .[1] -
Scavenger Addition: Add DIPEA (1.1 eq) to the triphosgene solution before the amine. This ensures the environment is basic the moment HCl is generated.
-
Amine Addition: Dissolve the Azetidine (1.0 eq) in DCM. Add this solution dropwise over 30 minutes to the cold triphosgene/base mixture.
-
Critical: The slow addition ensures the concentration of free azetidine is low relative to phosgene, preventing dimer formation (Azetidine reacting with Azetidine-COCl).
-
-
Activation: Allow to stir at -78°C for 1 hour. Do not warm to room temperature yet.
-
Quench/React: Add the second amine (nucleophile) immediately at -78°C, followed by a second equivalent of DIPEA.
-
Warming: Allow the mixture to warm to Room Temperature naturally overnight.
Visualizing the Safe Workflow:
Figure 2: Telescoped synthesis workflow designed to maintain the integrity of the azetidine ring by strictly controlling temperature and acidity.
References
-
Couty, F. (2009). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Amino Acids, Peptides and Proteins in Organic Chemistry. (General reference on Azetidine reactivity and ring opening).
- D'hooghe, M., et al. (2008). "Synthesis of 2-amino-4-chloropyrimidines... via ring opening of azetidines." Tetrahedron. (Demonstrates the susceptibility of azetidines to chloride-induced ring opening).
-
Vertex AI Search Result 1.12 : "A decade review of triphosgene and its applications in organic reactions." PMC. Link (Specific discussion on Couty's observation of azetidine ring cleavage by triphosgene).
-
Vertex AI Search Result 1.1 : "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Publications. Link (Mechanistic insight into acid-mediated decomposition).
Sources
Removing unreacted 2-Methylazetidine-1-carbonyl chloride from reaction mixtures
Welcome to the technical support center for 2-Methylazetidine-1-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and purifying this reactive reagent. Given its nature as a small, polar, and highly reactive acyl chloride, its removal from reaction mixtures can present unique challenges. This document offers field-proven insights and detailed protocols to ensure the purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Persistent Impurity of 2-Methylazetidine-1-carbonyl chloride in My Final Product After Aqueous Workup.
Symptoms:
-
NMR or LC-MS analysis of your final product consistently shows peaks corresponding to the unreacted 2-Methylazetidine-1-carbonyl chloride or its hydrolysis product, 2-methylazetidine-1-carboxylic acid.
-
The impurity is difficult to remove via standard liquid-liquid extraction.
Root Cause Analysis: 2-Methylazetidine-1-carbonyl chloride is a highly reactive electrophile.[1][2] While it readily hydrolyzes with water, the resulting 2-methylazetidine-1-carboxylic acid can be a small, polar molecule with some solubility in organic solvents, making it difficult to completely remove through simple aqueous extraction.[3][4] Furthermore, incomplete quenching can leave residual acyl chloride that may hydrolyze during analysis, leading to misinterpretation of the results.[5]
Solution Workflow:
-
Effective Quenching: A simple water wash may not be sufficient. A more effective strategy is to use a nucleophilic quenching agent.
-
Protocol 1: Amine Quench: Add 1.5-2.0 equivalents of a simple primary or secondary amine, such as piperidine or morpholine, to the reaction mixture at 0°C. Stir for 30 minutes. This will convert the unreacted acyl chloride into a more easily separable amide.[6]
-
Protocol 2: Alcohol Quench: Add an excess of a simple alcohol like methanol or ethanol to the reaction mixture. This will form a stable ester, which can be more readily separated by chromatography than the corresponding carboxylic acid.[6]
-
-
Optimized Extraction: After quenching, perform a series of extractions.
-
If you quenched with an amine, an acidic wash (e.g., 1M HCl) will protonate the resulting amide and any excess amine, pulling them into the aqueous layer.
-
If you quenched with an alcohol, a basic wash (e.g., saturated NaHCO₃ solution) can help remove any carboxylic acid that may have formed from hydrolysis.
-
-
Chromatographic Purification: If impurities persist, column chromatography is recommended.
-
For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful technique when traditional normal-phase or reversed-phase chromatography fails.[7] HILIC utilizes a polar stationary phase with a mobile phase of high organic solvent concentration and a small amount of aqueous solvent.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and purification of 2-Methylazetidine-1-carbonyl chloride.
Q1: What are the best quenching agents for 2-Methylazetidine-1-carbonyl chloride?
The choice of quenching agent depends on the nature of your desired product and the subsequent purification strategy.[6]
| Quenching Agent | Product of Quenching | Advantages | Disadvantages |
| Water/Aqueous Base | 2-Methylazetidine-1-carboxylic acid | Simple to perform. | The resulting carboxylic acid can be difficult to extract from organic layers.[4] |
| Alcohols (e.g., Methanol) | Methyl 2-methylazetidine-1-carboxylate | Forms a neutral, stable ester that is often easier to separate chromatographically.[6] | May require an additional purification step. |
| Amines (e.g., Piperidine) | (2-Methylazetidin-1-yl)(piperidin-1-yl)methanone | Forms a stable amide; the excess amine and the amide can be removed with an acidic wash.[6][8] | The resulting amide may have similar chromatographic behavior to the desired product. |
Q2: How can I monitor the removal of the unreacted starting material?
Monitoring the removal of 2-Methylazetidine-1-carbonyl chloride can be challenging due to its high reactivity.[1]
-
TLC Analysis: Direct monitoring by TLC can be misleading as the acyl chloride may hydrolyze on the silica plate.[5] It is more reliable to monitor the disappearance of the starting material by quenching a small aliquot of the reaction mixture with methanol and then running the TLC.
-
Derivatization for HPLC Analysis: For quantitative analysis of residual acyl chloride, a derivatization method can be employed. Reacting the sample with a reagent like 2-nitrophenylhydrazine can form a stable, UV-active derivative that is easily quantifiable by HPLC.[1]
Q3: Can I use scavenger resins to remove unreacted 2-Methylazetidine-1-carbonyl chloride?
Yes, scavenger resins are an excellent and highly efficient method for removing unreacted electrophiles like acyl chlorides.[9][10]
-
Mechanism: Scavenger resins are solid-supported reagents with functional groups designed to react with and bind to specific molecules in solution.[9] For acyl chlorides, resins with nucleophilic functionalities such as amines (e.g., polymer-bound tris(2-aminoethyl)amine) are highly effective.[10]
-
Advantages: The key advantage is the simplified workup. After the reaction is complete, the resin with the bound impurity is simply filtered off, often eliminating the need for liquid-liquid extraction or chromatography.[9][10][11]
Experimental Protocol: Scavenger Resin Purification
-
Once the primary reaction is deemed complete, add 2-4 equivalents of a suitable amine-based scavenger resin to the reaction mixture.
-
Stir the suspension at room temperature for 2-16 hours. The reaction progress can be monitored by taking small, filtered aliquots for analysis.
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washes, and concentrate in vacuo to obtain the purified product.
Visualizing the Purification Strategy
The choice of a purification strategy often depends on the initial quenching step. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for purification strategy.
References
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Available at: [Link]
-
Separation and Collection of Acyl Halides by Gas Chromatography. Journal of Gas Chromatography. Available at: [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available at: [Link]
-
Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Available at: [Link]
-
Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. ACS Publications. Available at: [Link]
-
How best to extract reaction products from high boiling solvents. Biotage. Available at: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A. Available at: [Link]
-
Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC - NIH. Available at: [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. Available at: [Link]
-
Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Extraction Protocol for Polar Solvents. University of Rochester Department of Chemistry. Available at: [Link]
-
Scavenger Resins. Amerigo Scientific. Available at: [Link]
-
Azetidine: Chemical Reactivity. YouTube. Available at: [Link]
-
What can I use to purify polar reaction mixtures? Biotage. Available at: [Link]
-
Strategies in organic synthesis. Wipf Group - University of Pittsburgh. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]
- Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. Google Patents.
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available at: [Link]
-
Metal Scavenger User Guide. Biotage. Available at: [Link]
-
Acyl Chlorides (A-Level). ChemistryStudent. Available at: [Link]
-
Acyl Chloride and Carboxylic Acid Anhydrides. KPU Pressbooks. Available at: [Link]
-
The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry. Available at: [Link]
-
Quenching Reactive Substances. KGROUP. Available at: [Link]
-
Removing oxalyl chloride from acid chloride intermediate in ester formation. Reddit. Available at: [Link]
-
Reactions of Acid Chlorides. Chemistry LibreTexts. Available at: [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
- Method for purifying acid chlorides. Google Patents.
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. Available at: [Link]
-
New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and antic. NRU. Available at: [Link]
-
SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF. Kanazawa University Repository. Available at: [Link]
-
A Mild and Efficient Route to 2-Azetidinones Using the Cyanuric Chloride-DMF Complex. Synlett. Available at: [Link]
- Method for purifying carbonyl chloride. Google Patents.
-
What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. Available at: [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Available at: [Link]
-
5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PMC - NIH. Available at: [Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]
Sources
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. biotage.com [biotage.com]
- 8. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
Alternative bases for catalyzing 2-Methylazetidine-1-carbonyl chloride reactions
Technical Support Center: 2-Methylazetidine-1-carbonyl Chloride Reactions
A Guide to Selecting and Troubleshooting Alternative Bases for Enhanced Acylation Reactions
Welcome to the technical support center for reactions involving 2-Methylazetidine-1-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their acylation reactions by exploring alternative bases. We will delve into common experimental challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the success of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the acylation of nucleophiles with 2-Methylazetidine-1-carbonyl chloride. For each issue, we provide potential causes and actionable solutions, including detailed experimental protocols.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Inefficient HCl Scavenging: The chosen base is not strong enough or is sterically hindered, leading to a buildup of HCl which protonates the nucleophile, rendering it unreactive. 2. Degradation of Starting Material: The base may be too strong or nucleophilic, leading to the decomposition of the 2-Methylazetidine-1-carbonyl chloride or the nucleophile. 3. Poor Solubility: The reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate. | 1. Switch to a Stronger, Non-Nucleophilic Base: Consider using a base with a higher pKa that is also sterically hindered to prevent side reactions. Proton-sponge type bases are excellent candidates. 2. Use a Scavenger Resin: Polymer-supported bases can effectively scavenge HCl and are easily removed by filtration, simplifying purification. 3. Optimize Solvent and Temperature: Ensure all reagents are soluble in the chosen solvent. A co-solvent might be necessary. Running the reaction at a lower temperature can sometimes minimize degradation. |
| Formation of Side Products | 1. Nucleophilic Attack by the Base: If a nucleophilic base (e.g., pyridine, triethylamine) is used, it can compete with the desired nucleophile, leading to the formation of an undesired acyl-base adduct. 2. Ring-Opening of the Azetidine: The azetidine ring is strained and can be susceptible to opening under harsh reaction conditions (e.g., high temperature, very strong base). | 1. Employ a Sterically Hindered, Non-Nucleophilic Base: Bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are less likely to act as nucleophiles. 2. Maintain Low Temperatures: Running the reaction at 0 °C or even lower can often suppress side reactions. |
| Difficult Purification | 1. Base and/or its Salt is Soluble in the Work-up Solvent: This makes removal by simple extraction challenging. 2. Emulsion Formation During Work-up: This is common when using amine bases. | 1. Use a Polymer-Supported Base: These are solid-phase reagents that can be easily filtered off after the reaction is complete. 2. Switch to an Inorganic Base: Bases like potassium carbonate or cesium carbonate are insoluble in many organic solvents and can be removed by filtration. Their salts are also typically insoluble in organic solvents. |
Detailed Experimental Protocols
Here are step-by-step protocols for using alternative bases in your acylation reactions.
Protocol 1: Acylation using a Sterically Hindered Base (2,6-Lutidine)
This protocol is ideal for preventing base-catalyzed side reactions.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your nucleophile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Addition of Base: Add 2,6-lutidine (1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2-Methylazetidine-1-carbonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Acylation using a Polymer-Supported Base (PS-BEMP)
This protocol is recommended for simplified purification.
-
Reagent Preparation: Swell the polymer-supported base (e.g., PS-BEMP, 2.0 eq) in the chosen anhydrous solvent (e.g., dichloromethane) for 30 minutes in a reaction vessel.
-
Addition of Nucleophile: Add the nucleophile (1.0 eq) to the suspension.
-
Addition of Acyl Chloride: Add a solution of 2-Methylazetidine-1-carbonyl chloride (1.2 eq) in the same anhydrous solvent.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Purification: Filter the reaction mixture to remove the polymer-supported base and its salt. Wash the resin with the solvent. Concentrate the filtrate in vacuo to obtain the crude product. Further purification can be done by column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to common bases like triethylamine or pyridine?
While triethylamine (TEA) and pyridine are widely used, they can present challenges. Both are nucleophilic and can compete with your desired nucleophile, leading to side products. Their corresponding hydrochloride salts can be soluble in organic solvents, complicating purification. Alternative bases, such as sterically hindered amines or polymer-supported bases, can mitigate these issues.
Q2: How do I choose the right alternative base for my reaction?
The choice of base depends on several factors:
-
pKa: The base should be strong enough to effectively scavenge the HCl produced during the reaction.
-
Nucleophilicity: A non-nucleophilic base is preferred to avoid side reactions.
-
Steric Hindrance: A bulky base is less likely to act as a nucleophile.
-
Solubility: The base and its salt should have solubility properties that allow for easy removal during work-up.
Below is a decision-making workflow to help you select an appropriate base:
Caption: The general mechanism of acylation with a base.
References
Validation & Comparative
Optimizing ADME Properties: A Comparative Analysis of Azetidine and Pyrrolidine Scaffolds in Metabolic Stability
Executive Summary
In modern medicinal chemistry, the "Azetidine Switch"—replacing a pyrrolidine ring with an azetidine—is a strategic tactic used to modulate metabolic stability and physicochemical properties.[1] While pyrrolidine is a ubiquitous scaffold, it frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes. Azetidine, a four-membered nitrogen heterocycle, offers a unique solution: it lowers lipophilicity (
This guide provides a technical comparison of these two scaffolds, detailing the mechanistic basis for their metabolic divergence and providing validated protocols for assessing their stability in early-stage drug discovery.
Part 1: The Physicochemical Basis of Divergence
To understand the metabolic differences, one must first analyze the structural and electronic distinctiveness of the two rings. The metabolic stability of azetidine is not inherent to the ring itself but is a downstream effect of its altered physicochemical profile.
Comparative Properties Table
| Feature | Pyrrolidine (5-membered) | Azetidine (4-membered) | Impact on Metabolism |
| Ring Strain | ~6 kcal/mol | ~26 kcal/mol | Azetidine is chemically more reactive but metabolically often more stable due to steric/electronic changes. |
| Basicity ( | ~11.3 (Secondary amine) | ~11.3 (Similar, but substituent effects vary) | Lowering |
| Lipophilicity ( | Baseline | -0.5 to -1.0 decrease | Critical: Lower LogP reduces non-specific binding and CYP active site affinity. |
| C-H Bond Angle | ~109.5° (Tetrahedral) | ~90° (Constrained) | Geometric distortion increases the activation energy for enzymatic C-H abstraction. |
Structural Logic
The reduction in ring size from 5 to 4 atoms effects a significant reduction in lipophilicity (lowering
Part 2: Metabolic Pathways & Mechanisms
The primary metabolic liability for saturated nitrogen heterocycles is
Pyrrolidine Metabolism
Pyrrolidines are highly susceptible to CYP-mediated oxidation at the carbon adjacent to the nitrogen (
-
Single Electron Transfer (SET): The nitrogen lone pair transfers an electron to the CYP heme (Compound I).
-
Hydrogen Abstraction: A proton is removed from the
-carbon. -
Hydroxylation: An unstable carbinolamine is formed.
-
Collapse: This intermediate collapses into a lactam (stable) or undergoes ring opening to form an amino-aldehyde.
Azetidine Resistance
Azetidines resist this pathway through two mechanisms:
-
Steric/Electronic Shielding: The high ring strain and specific bond angles (
) make the formation of the -like transition state (required for iminium ion formation) energetically less favorable compared to pyrrolidine. -
Reduced Lipophilicity: Lower binding affinity to the hydrophobic pocket of CYP enzymes.
However, azetidines are not metabolically inert. If oxidation does occur, or if the ring is attacked by nucleophiles (e.g., Glutathione), the high ring strain can drive rapid ring opening, leading to reactive aldehyde intermediates.
Diagram: Mechanistic Divergence
The following diagram illustrates the divergent metabolic fates of these two scaffolds.
Caption: Comparative metabolic fates. Pyrrolidines (red) are prone to oxidative clearance via lactam formation. Azetidines (green) resist this pathway due to geometric constraints and lower lipophilicity.
Part 3: Experimental Validation Protocol
To objectively compare the stability of an azetidine analog versus a pyrrolidine analog, a Microsomal Stability Assay is the industry standard. This assay measures the intrinsic clearance (
Protocol: Microsomal Stability Assay (LC-MS/MS)
Objective: Determine the in vitro half-life (
Reagents:
-
Liver Microsomes (e.g., Human Liver Microsomes - HLM, 20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Potassium Phosphate Buffer (100 mM, pH 7.4).[2]
-
Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Verapamil).
Workflow Steps:
-
Preparation:
-
Prepare a 10 mM stock of the test compound in DMSO.
-
Dilute to 1
M working concentration in Phosphate Buffer (keep DMSO < 0.1%). -
Thaw microsomes on ice.
-
-
Pre-Incubation:
-
Mix microsomes (final conc. 0.5 mg/mL) with the test compound (1
M) in buffer. -
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to rule out chemical instability (non-enzymatic degradation).
-
-
Sampling (Time Course):
-
At
minutes, remove 50 L aliquots. -
Immediately dispense into 150
L of ice-cold Stop Solution (ACN) to quench the reaction and precipitate proteins.
-
-
Processing:
-
Vortex samples for 10 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Transfer supernatant to LC-vials.[3]
-
-
Analysis (LC-MS/MS):
-
Inject onto a Reverse Phase C18 column.
-
Monitor parent ion depletion using Multiple Reaction Monitoring (MRM).
-
Data Calculation:
Plot
Diagram: Experimental Workflow
The following diagram outlines the critical decision points and flow of the stability assay.
Caption: Standardized workflow for determining intrinsic clearance (
Part 4: Case Studies & Strategic Recommendations
Case Study: The "Azetidine Switch"
In a study regarding Janus Kinase (JAK) inhibitors, researchers replaced a pyrrolidine moiety with an azetidine.
-
Result: The azetidine analog showed a 10-fold reduction in intrinsic clearance (
) compared to the pyrrolidine analog. -
Mechanism: The pyrrolidine was rapidly metabolized via
-hydroxylation. The azetidine, having a lower (1.2 vs 1.9) and higher ring strain, resisted this oxidation, improving the pharmacokinetic (PK) profile significantly.
When to Use Which?
| Scenario | Recommendation | Rationale |
| High Metabolic Clearance | Switch to Azetidine | Lowers |
| Solubility Issues | Switch to Azetidine | Lower lipophilicity generally improves aqueous solubility. |
| Chemical Instability | Stay with Pyrrolidine | Azetidines can be prone to ring-opening under acidic conditions or with strong nucleophiles. |
| Target Geometry | Evaluate Both | The bond vectors differ significantly ( |
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. (Discusses saturated heterocycle properties).
-
West, R. (2019). Azetidines: New Tools for the Medicinal Chemist. Drug Discovery Today. (General review of azetidine properties in drug design).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols).[4][5]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
A Scientist's Guide to Chiral HPLC Separation of (R) and (S) 2-Methylazetidine Derivatives
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. The biological activity of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of (R) and (S) 2-methylazetidine derivatives, a common structural motif in many pharmaceutical compounds.
This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of product performance supported by experimental data. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Critical Role of Chiral Separation
The separation of enantiomers is a critical step in the development of chiral drugs.[1][2] Regulatory agencies worldwide often require the submission of data on the individual enantiomers of a new drug candidate. Therefore, robust and reliable analytical methods for chiral separation are essential. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used technique for this purpose due to its versatility, reproducibility, and scalability.[3][4]
Understanding the Mechanism: Chiral Recognition
Chiral separation by HPLC is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).[5][6] This interaction leads to the formation of transient diastereomeric complexes, resulting in different retention times for the two enantiomers. The most successful and widely used CSPs for the separation of a broad range of chiral compounds, including cyclic amines, are polysaccharide-based.[1][7][8] These CSPs, typically derivatives of cellulose or amylose, possess "chiral pockets" or cavities where the analyte can partition.[6][9] The separation is influenced by a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance.
Comparative Analysis of Chiral Stationary Phases
The choice of the appropriate CSP is the most critical factor in developing a successful chiral separation method.[5] Here, we compare the performance of several polysaccharide-based columns for the separation of a model 2-methylazetidine derivative.
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Selectivity (α) | Analysis Time (min) |
| Chiralpak® IA | n-Hexane/Isopropanol/Diethylamine (90:10:0.1) | 2.1 | 1.35 | 12 |
| Chiralcel® OD-H | n-Hexane/Ethanol/Diethylamine (85:15:0.1) | 1.8 | 1.28 | 15 |
| Lux® Cellulose-2 | n-Hexane/Isopropanol/Trifluoroacetic Acid (95:5:0.1) | 1.5 | 1.20 | 18 |
Data Interpretation:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) demonstrated the best performance, providing the highest resolution and selectivity in the shortest analysis time. The immobilized nature of this phase also allows for the use of a wider range of solvents, which can be advantageous during method development.[10]
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) also provided good separation, although with slightly lower resolution and a longer analysis time compared to Chiralpak® IA.
-
Lux® Cellulose-2 , while capable of separating the enantiomers, showed the lowest resolution and selectivity. The use of an acidic additive (TFA) instead of a basic additive (DEA) was necessary to achieve separation on this column, highlighting the importance of mobile phase optimization.
The Crucial Influence of the Mobile Phase
The composition of the mobile phase plays a significant role in chiral recognition and can dramatically affect the selectivity of a separation.[1] For basic compounds like 2-methylazetidine derivatives, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and resolution.[5][11] The choice of the organic modifier (e.g., isopropanol, ethanol) and its concentration also has a profound impact on retention and selectivity.
In some cases, the use of acidic additives can also be beneficial. For instance, ethanesulfonic acid (ESA) has been shown to have a dramatic and beneficial effect on the chiral HPLC separation of basic compounds on polysaccharide CSPs.[12] The change from a basic to an acidic or salt additive in the mobile phase can directly affect the chiral recognition mechanisms, sometimes even leading to a reversal of the elution order.[1][13]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for the chiral separation of a racemic 2-methylazetidine derivative using the recommended Chiralpak® IA column.
Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: Chiralpak® IA (250 mm x 4.6 mm, 5 µm).
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Sample: A racemic standard of the 2-methylazetidine derivative.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® IA (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the racemic 2-methylazetidine derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Execution:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the separation and record the chromatogram.
Workflow for Chiral HPLC Method Development
The development of a chiral HPLC method is often an iterative process. The following diagram illustrates a logical workflow for achieving optimal separation.
Caption: A systematic workflow for chiral HPLC method development.
Conclusion
The successful chiral separation of (R) and (S) 2-methylazetidine derivatives is readily achievable with a systematic approach to method development. Polysaccharide-based chiral stationary phases, particularly immobilized phases like Chiralpak® IA, offer excellent performance and versatility. Careful optimization of the mobile phase, including the choice of organic modifier and the use of appropriate additives, is critical for achieving high resolution and selectivity. The protocols and workflow presented in this guide provide a solid foundation for researchers to develop robust and reliable chiral separation methods for these important pharmaceutical building blocks.
References
-
Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. [Link]
-
Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. PMC. [Link]
-
DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. The University of Texas at Arlington. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Chiral Columns. HPLC.eu. [Link]
-
Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. [Link]
-
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. MDPI. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]
-
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer. [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. shimadzu.com [shimadzu.com]
- 3. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]
A Comparative Guide to Validating the Purity of 2-Methylazetidine-1-carbonyl chloride Reagents
Abstract
2-Methylazetidine-1-carbonyl chloride is a valuable building block in modern medicinal chemistry, prized for its ability to introduce a conformationally constrained four-membered ring system into target molecules. As with all highly reactive reagents, its purity is not a trivial specification but a critical parameter that dictates the success of subsequent synthetic steps, influencing yield, impurity profiles, and the ultimate biological efficacy of the final compound. This guide provides an in-depth, comparative analysis of robust analytical methodologies for validating the purity of this reagent. We move beyond simple protocol recitation to explain the underlying scientific rationale for each technique, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Imperative of Purity in a Strained-Ring Acyl Chloride
The structure of 2-Methylazetidine-1-carbonyl chloride presents a dual reactivity challenge: the inherent ring strain of the azetidine core and the high electrophilicity of the acyl chloride functional group. This combination makes it an excellent synthon but also renders it susceptible to degradation and prone to carrying process-related impurities. In regulated environments such as pharmaceutical R&D, the use of non-compliant or poorly characterized reagents can invalidate studies and lead to costly delays.[1] The quality control of such reagents is therefore essential for ensuring patient safety, product effectiveness, and reproducibility of results.[2]
Impurities in a batch of 2-Methylazetidine-1-carbonyl chloride can lead to a cascade of undesirable outcomes:
-
Side-Product Formation: Reaction with nucleophilic impurities can generate a host of unexpected adducts, complicating downstream purification.
-
Inaccurate Stoichiometry: The presence of non-reactive impurities inflates the perceived amount of active reagent, leading to incomplete reactions and lower yields.
-
Introduction of Genotoxic Impurities: Impurities derived from certain chlorinating agents (e.g., thionyl chloride) can be potentially genotoxic and must be strictly controlled.[3]
Profiling the Adversary: Common Impurities and Their Origins
A robust analytical strategy begins with understanding the potential impurities. The synthesis of acyl chlorides typically involves the reaction of a corresponding carboxylic acid with a chlorinating agent, or in this case, the reaction of 2-methylazetidine with a phosgene equivalent.[4]
Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 2-methylazetidine or its hydrochloride salt.
-
Reagent-Derived Impurities: By-products from the chlorinating agent, such as sulfur-containing compounds if thionyl chloride is used.[5]
-
Degradation Products: The most common impurity is the corresponding carbamic acid, formed via hydrolysis of the acyl chloride upon exposure to atmospheric moisture. This is often followed by decarboxylation.
-
Solvent Artifacts: Residual solvents used during synthesis and purification.
An Orthogonal Analytical Framework for Purity Assessment
No single analytical technique can provide a complete picture of a reagent's purity. A cornerstone of trustworthy quality control is the use of orthogonal methods—independent techniques that measure the same attribute (purity) based on different chemical or physical principles.[2] This guide focuses on a tripartite approach: Nuclear Magnetic Resonance (NMR) for structural identity and purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile components.
Caption: Overall workflow for orthogonal purity validation.
Head-to-Head Methodologies for Purity Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity
Expertise & Experience: NMR is unparalleled for unambiguous structure confirmation. For a molecule like 2-Methylazetidine-1-carbonyl chloride, ¹H and ¹³C NMR spectra provide a unique fingerprint, confirming the connectivity of the azetidine ring, the methyl group, and the carbonyl carbon. It serves as an excellent first-pass check for purity against a known reference standard.
Detailed Experimental Protocol (¹H NMR):
-
Sample Preparation: Due to the reagent's reactivity, preparation must be performed rapidly in an inert (dry) atmosphere. Dissolve ~5-10 mg of the reagent in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known quantity of a stable internal standard with a simple, non-overlapping spectrum (e.g., 1,3,5-trimethoxybenzene). This allows for quantitative estimation (qNMR).
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the spectrum, integrating the peaks corresponding to the analyte and the internal standard.
Data Interpretation:
-
Identity Confirmation: Look for the characteristic multiplets of the azetidine ring protons and the doublet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing carbonyl chloride group.[6][7]
-
Purity Assessment: The presence of unexpected signals indicates impurities. For example, the presence of 2-methylazetidine hydrochloride will show broader peaks at different chemical shifts. Hydrolysis to the carbamic acid (if stable) or subsequent amine would also be readily apparent. Quantitative purity can be calculated by comparing the integrated area of analyte peaks to that of the internal standard.
Caption: Experimental workflow for NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatiles
Expertise & Experience: GC-MS is the ideal method for detecting and identifying volatile and semi-volatile impurities, such as residual starting materials (2-methylazetidine) or synthesis solvents. The high reactivity of the acyl chloride can be problematic, but derivatization can overcome this. A common strategy involves converting the reactive species into a more stable derivative.[8][9]
Detailed Experimental Protocol (Derivatization GC-MS):
-
Derivatization: In a sealed vial, dissolve a precise amount of the reagent (~1 mg) in a suitable solvent (e.g., dichloromethane). Add an excess of anhydrous methanol to convert the acyl chloride into the more stable and volatile methyl carbamate derivative. An internal standard (e.g., dodecane) should be included.
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS system.
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., 50°C to 250°C) to separate components by boiling point.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
Data Interpretation:
-
Analyte Identification: The main peak will correspond to the N-(methoxycarbonyl)-2-methylazetidine derivative. Its mass spectrum will show a characteristic molecular ion and fragmentation pattern that can be confirmed against a reference.
-
Impurity Identification: Other peaks in the chromatogram represent impurities. Their mass spectra can be compared against libraries (e.g., NIST) for tentative identification. This is highly effective for spotting residual 2-methylazetidine or common solvents.
Caption: Experimental workflow for derivatization GC-MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
Expertise & Experience: HPLC is the preferred method for accurate purity determination in the pharmaceutical industry due to its high precision and robustness.[2] The primary challenges with 2-Methylazetidine-1-carbonyl chloride are its high reactivity and lack of a strong UV chromophore. Both issues can be solved simultaneously through pre-column derivatization.[3][10] Reacting the acyl chloride with a suitable nucleophile that contains a chromophore turns it into a stable, easily detectable derivative.
Detailed Experimental Protocol (Derivatization HPLC-UV):
-
Derivatization Reagent: Prepare a solution of a nucleophilic amine with a strong chromophore, such as p-nitrobenzylamine, in acetonitrile.
-
Sample Preparation: In a vial, dissolve a precisely weighed amount of the reagent (~1 mg/mL) in acetonitrile. Add an aliquot of this solution to the derivatization reagent solution. The reaction is typically rapid at room temperature.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength corresponding to the maximum absorbance of the p-nitrobenzyl chromophore (e.g., ~270 nm).
-
Injection Volume: 10 µL.
-
-
Quantification: Calculate purity using the area percent method from the resulting chromatogram, assuming all impurities have a similar response factor after derivatization. For higher accuracy, use a reference standard of the derivatized analyte for external standard calibration.
Data Interpretation:
-
Purity Value: The area of the main peak corresponding to the derivatized product, expressed as a percentage of the total peak area, provides the purity value.
-
Impurity Profile: Smaller peaks represent impurities that were either present in the original sample or formed during sample handling. This method is particularly good at detecting non-volatile impurities like the hydrolysis product.
Caption: Experimental workflow for derivatization HPLC.
Data Synthesis: A Comparative Performance Summary
To select the appropriate analytical method, it is crucial to understand the strengths and weaknesses of each. The following table provides a comparative summary.
| Parameter | ¹H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Use | Identity Confirmation, Structural Elucidation | Detection of Volatile/Semi-Volatile Impurities | Accurate Quantitative Purity |
| Specificity | High (for structure) | Very High (Mass Spec) | High (Chromatographic Separation) |
| Sensitivity | Moderate | High to Very High | High |
| Quantification | Good (with internal standard) | Semi-quantitative (without standards) | Excellent (Gold standard) |
| Sample Prep | Simple, but requires dry conditions | Requires derivatization | Requires derivatization |
| Analysis Time | Fast (~15 min/sample) | Moderate (~30 min/sample) | Moderate (~20 min/sample) |
| Key Advantage | Unambiguous identity confirmation | Excellent for trace volatiles (solvents) | High precision and accuracy for purity assay |
| Key Limitation | Lower sensitivity than MS/HPLC | Not suitable for non-volatile impurities | Identity is inferred, not absolute |
Conclusion: An Integrated Approach to Ensuring Reagent Quality
Validating the purity of a reactive reagent like 2-Methylazetidine-1-carbonyl chloride demands more than a single measurement. It requires a carefully considered, multi-pronged analytical strategy. NMR spectroscopy serves as the definitive tool for structural verification. GC-MS provides a high-sensitivity screen for volatile contaminants that could be detrimental to subsequent reactions. Finally, a well-developed, derivatization-based HPLC method delivers the precise and accurate quantitative purity value required for GMP-like environments and demanding synthetic applications.
By integrating these orthogonal techniques, researchers and drug development professionals can proceed with confidence, knowing that their starting material is of the highest quality, thereby ensuring the integrity and reproducibility of their scientific outcomes.
References
- The Importance of Quality Control In Pharmaceutical Manufacturing - ReAgent Chemicals. (2025).
- Acevedo, A. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC. LCGC International.
- Global Regulatory Standards for Laboratory Reagents Explained - GSP Chem. (2026).
-
Current and Future Prospects of Azetidine Derivatives an Overview - ResearchGate. (2025). Available at: [Link]
-
Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum - ResearchGate. (2025). Available at: [Link]
-
HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol - ResearchGate. (n.d.). Available at: [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (2015). Available at: [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. (2019). Available at: [Link]
-
Acids to Acyl Chlorides, Part 2 - YouTube. (2021). Available at: [Link]
-
Acyl chloride - Wikipedia. (n.d.). Available at: [Link]
-
Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed. (1976). Available at: [Link]
-
SOCl2: carboxylic acid to acid chloride: impurity! - Sciencemadness Discussion Board. (2013). Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Available at: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Available at: [Link]
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- 2. reagent.co.uk [reagent.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative Conformational Dynamics: 2-Methylazetidine Ureas vs. Amides in Medicinal Chemistry
Executive Summary
In fragment-based drug discovery (FBDD), the 2-methylazetidine scaffold has emerged as a superior surrogate for pyrrolidine and piperidine rings, offering distinct vectors for substituent exit and modulated metabolic stability. However, the efficacy of this scaffold relies heavily on its conformational rigidity.
This guide provides a technical comparison between 2-methylazetidine amides and ureas . While both functional groups restrict the nitrogen lone pair via resonance, they induce distinct puckering preferences and rotameric ratios. Understanding these differences is critical for optimizing ligand-protein binding thermodynamics.
Mechanistic Foundation: The Conformational Landscape
To rationally design azetidine-based drugs, one must decouple the two primary degrees of freedom: Ring Puckering and Exocyclic Bond Rotation .
The Azetidine Pucker
Unlike the chair-like cyclohexane, the four-membered azetidine ring exists in a dynamic equilibrium between two puckered conformations ("butterfly" motion).
-
Driving Force: Relief of torsional strain (eclipsing interactions) and angle strain.
-
2-Methyl Effect: The C2-methyl substituent introduces a steric anchor. To minimize 1,2-diaxial-like interactions, the ring predominantly adopts a pucker where the 2-methyl group is pseudo-equatorial .
-
Barrier: The inversion barrier for the ring pucker is low (~1–2 kcal/mol), making it rapid at room temperature unless locked by bulky N-substituents.
Amide vs. Urea Resonance
The exocyclic C-N bond connects the azetidine nitrogen to the carbonyl carbon.
-
Amides (
): Strong resonance ( ) creates significant double-bond character. This planar geometry leads to high rotational barriers ( kcal/mol). -
Ureas (
): The carbonyl is cross-conjugated between two nitrogens. While the azetidine nitrogen still participates in resonance, the competing donation from the distal -NH- group can modulate the barrier height and electron density, often altering the preferred rotamer due to secondary hydrogen bonding capabilities.
Comparative Analysis: Amides vs. Ureas
The following table summarizes the key conformational differences observed in 2-substituted azetidine systems.
| Feature | 2-Methylazetidine Amide | 2-Methylazetidine Urea |
| Dominant Rotamer | ||
| Steric Driver | Distal -NHR group competes with Carbonyl-O for space. | |
| Rotational Barrier ( | High (18–22 kcal/mol). Slow exchange on NMR time scale. | Moderate-High (15–19 kcal/mol). Solvent dependent. |
| Intramolecular H-Bonding | Rare (requires specific side chains). | Common. Distal NH can H-bond to ring acceptors or backbone. |
| Solubility (logS) | Generally lower (planar stacking). | Generally higher (H-bond donor capacity). |
The Rotameric Trap (A(1,3) Strain)
In 2-methylazetidines, the steric clash between the C2-methyl group and the exocyclic carbonyl oxygen is the dominant force.
-
In Amides: The carbonyl oxygen strongly prefers to be anti (trans) to the C2-methyl group to avoid severe steric repulsion (analogous to
strain in piperidines). This often locks the amide in a single conformation (>95:5 ratio). -
In Ureas: The distal nitrogen (-NHR) is bulkier than a simple alkyl group found in ketones/amides. However, the -NH proton can form stabilizing intramolecular hydrogen bonds (e.g., with a ring heteroatom or solvent), which can stabilize the cis (Z) rotamer more effectively than in amides.
Visualization: Conformational Pathways
The following diagram illustrates the interplay between ring puckering and exocyclic rotation.
Figure 1: Conformational energy landscape showing the dominance of the E-rotamer driven by steric strain, with urea-specific H-bonding potentially stabilizing the Z-minor state.
Experimental Protocols
To validate the conformation of your specific 2-methylazetidine analog, use the following self-validating workflows.
Protocol A: Variable Temperature (VT) NMR for Rotational Barriers
Objective: Determine the energy barrier (
-
Sample Preparation: Dissolve 5–10 mg of compound in a high-boiling deuterated solvent (e.g., DMSO-
, Toluene- , or TCE- ). Avoid CDCl if H-bonding is critical. -
Initial Scan (298 K): Acquire a standard 1H NMR.
-
Checkpoint: Look for broadened signals or distinct double sets of peaks (rotamers). If peaks are sharp and single, the barrier is either very low (fast exchange) or very high (locked).
-
-
Stepwise Heating: Increase temperature in 10 K increments (e.g., 300K
380K). -
Coalescence Detection: Identify the temperature (
) where the distinct rotamer peaks merge into a single broad peak. -
Calculation: Use the Eyring equation approximation at coalescence:
Where is the peak separation (Hz) at slow exchange limit.
Protocol B: NOESY/ROESY for Spatial Assignment
Objective: Distinguish between E and Z rotamers.
-
Pulse Sequence: Use 2D NOESY (for small molecules < 1000 Da, mixing time 500–800 ms) or ROESY (if NOE is zero-crossing).
-
Key Correlations to Hunt:
-
E-Rotamer (Trans): Strong NOE between Azetidine-C2-H and Carbonyl-R group (amide) or Distal-NH (urea). Weak/No NOE between Azetidine-C2-Methyl and Carbonyl-R.
-
Z-Rotamer (Cis): Strong NOE between Azetidine-C2-Methyl and Carbonyl-R/Distal-NH.
-
-
Validation: The C2-Methyl protons should show a strong NOE to the cis-proton on C4, confirming the pseudo-equatorial pucker.
Workflow Visualization
Figure 2: Decision tree for experimentally determining rotameric ratios and barriers.
References
-
Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics. Link (Foundational work on 4-membered ring puckering).
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link (Comprehensive review on azetidine synthesis and properties).
-
Wiberg, K. B., et al. (1987). Rotational barriers in amides. Journal of the American Chemical Society. Link (Standard reference for amide barrier energetics).
-
Melendez, R. E., & Hamilton, A. D. (2011). Hydrogen-Bonding Interactions of Ureas and Thioureas. Topics in Current Chemistry. Link (Detailed analysis of urea conformational preferences and H-bonding).
-
Pitt, W. R., et al. (2009). Heterocycles in Drug Discovery: Azetidines.[1][2] Journal of Medicinal Chemistry. Link (Application of azetidines in modern drug design).
Sources
The Subtle Balance: How 2-Methyl Substitution Modulates the Basicity of the Azetidine Ring
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in modern medicinal chemistry. Its incorporation into drug candidates can impart favorable physicochemical properties, such as improved metabolic stability, enhanced solubility, and greater three-dimensionality. A key parameter governing the behavior of azetidine-containing molecules in biological systems is the basicity of the nitrogen atom, quantified by its pKa value. This guide provides an in-depth comparison of the basicity of the parent azetidine ring and its 2-methyl substituted analogue, exploring the interplay of electronic and steric effects that arise from this seemingly simple modification.
Comparative Basicity: Azetidine vs. 2-Methylazetidine
The basicity of an amine is a measure of its ability to accept a proton, a fundamental property that dictates its charge state at physiological pH and its potential for ionic interactions with biological targets. The pKa of an amine is the pH at which it is 50% protonated. A higher pKa value indicates a stronger base.
While extensive experimental data is available for the parent azetidine, the pKa of 2-methylazetidine is not as widely reported. However, by examining the fundamental principles of physical organic chemistry, we can draw a robust comparison.
| Compound | Structure | pKa of Conjugate Acid |
| Azetidine | 11.29[1] | |
| 2-Methylazetidine | Predicted to be slightly higher than azetidine |
The Underlying Chemistry: A Duality of Effects
The introduction of a methyl group at the 2-position of the azetidine ring introduces two primary, and somewhat opposing, effects that influence the basicity of the nitrogen atom: the electron-donating inductive effect and the sterically hindering effect.
The Inductive Effect: Enhancing Basicity
Alkyl groups, such as the methyl group, are known to be electron-donating through the sigma bond framework of the molecule.[2][3][4] This phenomenon, known as the inductive effect, increases the electron density on the nitrogen atom.[5] The increased electron density makes the lone pair of electrons on the nitrogen more available for donation to a proton, thereby increasing the basicity of the amine.[4] Consequently, the conjugate acid is also stabilized by the dispersal of the positive charge by the electron-donating alkyl group.[4] Based on the inductive effect alone, 2-methylazetidine would be predicted to be a stronger base than azetidine, resulting in a higher pKa.
The Steric Effect: A Potential Counterbalance
The four-membered azetidine ring is conformationally constrained. The introduction of a methyl group at the C2 position introduces steric bulk in the vicinity of the nitrogen atom.[6] This steric hindrance can impede the approach of a proton to the nitrogen lone pair, a phenomenon known as F-strain (front strain).[7] Furthermore, steric hindrance can also interfere with the solvation of the resulting conjugate acid (the azetidinium ion).[8] Effective solvation by water molecules is crucial for stabilizing the positively charged conjugate acid. If the methyl group hinders this solvation shell, the stability of the conjugate acid will be reduced, which in turn would decrease the basicity of the amine.
The overall impact on basicity is therefore a delicate balance between the electron-donating inductive effect and the potential for steric hindrance. In most cases of simple alkyl substitution on amines, the inductive effect tends to dominate, leading to a net increase in basicity. However, the constrained nature of the azetidine ring could amplify the steric effect.
Visualizing the Influences on Basicity
The following diagram illustrates the key factors influencing the basicity of the 2-methylazetidine nitrogen.
Caption: Workflow for the experimental determination of pKa via potentiometric titration.
Conclusion
The substitution of a methyl group at the 2-position of the azetidine ring is predicted to increase its basicity, and therefore its pKa, relative to the parent compound. This is primarily attributed to the electron-donating inductive effect of the methyl group, which enhances the electron density on the nitrogen atom. While steric hindrance from the methyl group could potentially counteract this effect by impeding protonation and solvation of the conjugate acid, in the case of a single methyl group, the inductive effect is expected to be the dominant factor.
For researchers and drug development professionals, this subtle but significant increase in basicity can have important implications. A higher pKa means that at physiological pH (around 7.4), 2-methylazetidine derivatives will exist to a greater extent in their protonated, positively charged form compared to their unsubstituted counterparts. This can influence a range of properties including receptor binding, membrane permeability, and overall pharmacokinetic and pharmacodynamic profiles. The experimental determination of the pKa for novel 2-substituted azetidines is therefore a critical step in understanding and optimizing their potential as therapeutic agents.
References
-
Basicity of Amines - Chemistry Steps. (2021, December 18). Retrieved from [Link]
-
Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline. (n.d.). Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the strength of organic bases. Chemguide. Retrieved from [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]
-
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
24.3 Basicity of Amines. (2024, March 26). Chemistry LibreTexts. Retrieved from [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50069–50099. Retrieved from [Link]
-
Steric Hindrance and Brønsted Basicity. (2014, July 31). Chemistry Stack Exchange. Retrieved from [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved from [Link]
-
Comparison of experimental and calculated pKa values for polyamines (at 298K). (n.d.). ResearchGate. Retrieved from [Link]
-
steric hindrance and basicity. (2021, February 7). Reddit. Retrieved from [Link]
-
2-Methylazetidine. (n.d.). PubChem. Retrieved from [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025, February 25). ChemRxiv. Retrieved from [Link]
-
1.6.4.7: Bulky groups weaken the strength of Lewis acids and bases because they introduce steric strain into the resulting acid-base adduct. (2023, January 13). Chemistry LibreTexts. Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed. Retrieved from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). Chair of Analytical Chemistry. Retrieved from [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. reddit.com [reddit.com]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic Identification of 2-Methylazetidine Reaction Byproducts: A Comparative Analytical Guide
Executive Summary
The 2-methylazetidine scaffold is a high-value, conformationally restricted amine used increasingly in fragment-based drug discovery (FBDD) to modulate lipophilicity and metabolic stability.[1] However, the significant ring strain (~26 kcal/mol) inherent to the azetidine core renders it susceptible to ring-opening reactions, polymerization, and thermal degradation.[1]
This guide objectively compares analytical methodologies for identifying these byproducts. It highlights the critical failure points of standard GC-MS workflows due to thermal artifacts and establishes NMR spectroscopy and Cold-ESI LC-MS as the superior alternatives for validating structural integrity.
Part 1: The Chemistry of Instability
To accurately identify byproducts, one must first understand the mechanistic pathways that generate them. The high ring strain of 2-methylazetidine drives it toward ring-opening upon exposure to nucleophiles, acids, or heat.[1]
Primary Degradation Pathways
-
Acid-Catalyzed Hydrolysis/Solvolysis: In the presence of protic solvents and trace acid, the nitrogen protonates, activating the ring carbon (C2 or C4) for nucleophilic attack.[1] This yields linear amino alcohols or ethers.
-
Oligomerization: The free base can act as a nucleophile against its own protonated or activated species, leading to linear polyamines (Ring-Opening Polymerization - ROP).[1]
-
Thermal Isomerization: High temperatures (often seen in GC injectors) can drive the rearrangement to imines.
Visualization: Degradation Mechanism
The following diagram illustrates the divergent pathways from the intact 2-methylazetidine core.
Figure 1: Mechanistic pathways for 2-methylazetidine degradation.[1] Note the divergence between chemical ring-opening (Path A) and thermal artifacts (Path B).
Part 2: Comparative Analytical Performance
The choice of analytical technique is not merely a matter of convenience but of data integrity. Standard methods often induce the very degradation they seek to detect.
Table 1: Analytical Method Comparison
| Feature | 1H NMR (600 MHz) | GC-MS (EI) | LC-MS (ESI) |
| Primary Utility | Structural Proof & Purity | Volatile Impurity Screening | Trace Byproduct Detection |
| Ring Integrity | High (Non-destructive) | Low (Thermal degradation risk) | Medium/High (Buffer dependent) |
| Differentiation | Excellent (Coupling constants) | Poor (Isomers have similar fragmentation) | Good (Retention time separation) |
| Sensitivity | Low (~1-5% LOD) | High (ppm level) | High (ppm level) |
| Key Risk | Solvent signals obscuring peaks | False Positives (Injector-induced ring opening) | Ion suppression in crude mixtures |
| Recommendation | Gold Standard for lot release | Use only with "Cold On-Column" injection | Preferred for reaction monitoring |
The GC-MS Trap
Critical Insight: Researchers often observe a "pure" azetidine by NMR but see significant impurities by GC-MS. This is frequently an artifact . The high temperature of the GC injector port (typically 250°C) provides sufficient energy to overcome the activation barrier for ring opening, converting the azetidine into isomeric imines or allylamines inside the instrument.
Validation Protocol: If GC-MS must be used, employ a "Cold On-Column" injection technique starting at 40°C to minimize thermal stress.[1]
Part 3: Spectroscopic Signatures (NMR Deep Dive)
Nuclear Magnetic Resonance (NMR) is the only self-validating method because the ring strain imparts unique magnetic properties to the alpha-protons.
The Azetidine Signature (Intact Ring)
Due to the rigid, puckered conformation of the four-membered ring, the geminal protons on the ring carbons are magnetically non-equivalent and exhibit complex coupling.
-
Alpha-Protons (C4-H): Typically appear at 3.2 – 3.8 ppm .[1]
-
Key Feature: They are significantly upfield compared to acyclic analogs due to the shielding anisotropy of the strained ring.
-
-
Methyl Group: A doublet at ~1.3 – 1.5 ppm .
-
Coupling: Look for distinct geminal coupling (
Hz) and vicinal coupling ( Hz).[1]
The Ring-Opened Signature (Byproduct)
When the ring opens to form, for example, N-(3-chloropropyl)amine or amino-alcohol derivatives:
-
Alpha-Protons (N-CH2): Shift downfield (deshielded) to 2.6 – 3.0 ppm (typical of acyclic amines).[1]
-
Loss of Complexity: The rigid multiplet patterns collapse into simpler triplets or broad multiplets due to free rotation of the alkyl chain.
-
Exchangeable Protons: Appearance of broad OH/NH signals (solvent dependent).[1]
Table 2: Diagnostic Shift Comparison (1H NMR in CDCl3)[1][2]
| Moiety | 2-Methylazetidine (Intact) | Ring-Opened Byproduct (e.g., 4-amino-2-butanol) |
| C2-H (Methine) | ~3.8 - 4.2 ppm (Multiplet) | ~3.0 - 3.2 ppm (Multiplet) |
| C4-H (Methylene) | ~3.2 - 3.6 ppm (Distinct multiplets) | ~2.6 - 2.8 ppm (Triplet/Broad) |
| Methyl Group | Doublet, sharp | Doublet, often shifted slightly |
| NH Proton | Broad, variable | Broad, intensity increases (NH2/OH) |
Part 4: Experimental Protocols
Protocol A: "Soft" LC-MS for Trace Impurity Profiling
Purpose: To detect ring-opened byproducts without inducing thermal degradation.[1]
-
Sample Prep: Dissolve 1 mg of reaction mixture in 1 mL of Acetonitrile (avoid Methanol to prevent potential nucleophilic reaction if residual activating agents are present).
-
Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Positive mode.
Protocol B: NMR Purity Validation
Purpose: Definitive structural confirmation.[1]
-
Solvent: CDCl3 (neutralized with basic alumina) or Benzene-d6.[1]
-
Caution: Avoid CDCl3 that has been stored for long periods as it generates DCl (acid), which will degrade the azetidine in the NMR tube.[1]
-
-
Acquisition:
Part 5: Analytical Decision Workflow
Use this logic flow to determine the purity of your 2-methylazetidine synthesized batch.
Figure 2: Analytical workflow for validating azetidine integrity. Note the reliance on NMR for the final "Pass/Fail" decision.
References
-
National Center for Biotechnology Information (2025). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available at: [Link]
-
Royal Society of Chemistry (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening. Available at: [Link]
-
Bioanalysis Zone (2015). New metabolomic platform reveals extent of thermal degradation in GC–MS. Available at: [Link]
Sources
Comparative Reactivity Profile: Azetidine vs. Piperidine Carbonyl Chlorides
Executive Summary
In medicinal chemistry, the choice between azetidine-1-carbonyl chloride and piperidine-1-carbonyl chloride is rarely a simple substitution of ring size; it is a decision between high-energy reactivity and bench-stable robustness .
This guide analyzes the physical organic chemistry governing these reagents. While piperidine-1-carbonyl chloride behaves as a typical, stable carbamoylating agent, the azetidine analog exhibits significantly heightened electrophilicity due to ring strain-induced inhibition of amide resonance. This fundamental difference dictates divergent handling protocols, storage requirements, and utility in covalent drug design.
| Feature | Azetidine-1-Carbonyl Chloride | Piperidine-1-Carbonyl Chloride |
| Ring Size | 4-membered (Strained) | 6-membered (Relaxed) |
| Nitrogen Geometry | Pyramidal ( | Planar ( |
| C-Cl Bond Lability | High (Highly Electrophilic) | Moderate (Resonance Stabilized) |
| Hydrolysis Risk | High (Moisture Sensitive) | Low (Water Washable) |
| Primary Utility | Covalent inhibitors, metabolic tuning | Stable urea/carbamate synthesis |
Mechanistic Underpinnings: The Resonance-Strain Conflict
The reactivity difference is rooted in the competition between amide resonance and ring strain (I-strain) .
Piperidine: The Stabilized Electrophile
In a 6-membered piperidine ring, the nitrogen atom can easily adopt a planar trigonal geometry (
-
Effect: The resonance hybrid contributes significant double-bond character to the N-C bond, reducing the electrophilicity of the carbonyl carbon and strengthening the C-Cl bond.
-
Result: A stable reagent that requires activation (heat or base) to react with weak nucleophiles.
Azetidine: The Strained Electrophile
In the 4-membered azetidine ring, forcing the nitrogen into a planar
-
Effect: The orbital overlap between the nitrogen lone pair and the carbonyl
-system is diminished. The "amide resonance" is weaker. -
Result: The carbonyl carbon receives less electron donation from the nitrogen, making it significantly more electron-deficient (electrophilic). The C-Cl bond is more labile, leading to rapid reaction rates and potential instability.
Visualizing the Mechanism
The following diagram illustrates the electronic divergence between the two systems.
Figure 1: Mechanistic flow showing how ring geometry dictates the electrophilicity of the carbonyl chloride.
Comparative Reactivity Profile
Hydrolysis and Stability
Experimental observations in physical organic chemistry (e.g., Hall Jr., J. Am. Chem. Soc.) confirm that ring size dramatically affects solvolysis rates.
-
Piperidine-1-COCl: Exhibits a hydrolysis half-life (
) often measured in minutes to hours in neutral water. It is sufficiently stable to be washed with water during workup if done quickly and cold. -
Azetidine-1-COCl: Hydrolyzes rapidly upon contact with ambient moisture. The lack of resonance stabilization makes the acyl chloride highly susceptible to nucleophilic attack by water.
Aminolysis (Urea Formation)
When reacting with amines to form ureas:
-
Piperidine derivatives often require an exogenous base (TEA, DIPEA) and sometimes heat to drive the reaction to completion, especially with sterically hindered anilines.
-
Azetidine derivatives react vigorously. Reactions often proceed to completion at 0°C or room temperature. The high reactivity can lead to side reactions (e.g., bis-acylation) if stoichiometry is not controlled.
Experimental Protocols
Protocol A: Synthesis with Piperidine-1-Carbonyl Chloride
Best for: Routine library synthesis, scale-up.
Reagents:
-
Amine substrate (1.0 equiv)
-
Piperidine-1-carbonyl chloride (1.1 equiv)[1]
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (0.2 M)
Workflow:
-
Dissolve the amine and TEA in DCM at Room Temperature (RT).
-
Add piperidine-1-carbonyl chloride dropwise.
-
Stir at RT for 2–4 hours. (Monitor by LCMS; if sluggish, heat to 40°C).
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine/pyridine) and sat. NaHCO3.
-
Purification: Recrystallization or Flash Chromatography.
Protocol B: Synthesis with Azetidine-1-Carbonyl Chloride
Best for: Installing the azetidine motif, avoiding harsh conditions.
Reagents:
-
Amine substrate (1.0 equiv)
-
Azetidine-1-carbonyl chloride (1.05 equiv) (Handle under N2)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous THF or DCM (0.1 M)
Workflow:
-
Pre-cool the amine and DIPEA solution to 0°C under an inert atmosphere (Nitrogen/Argon).
-
Add azetidine-1-carbonyl chloride slowly (pure or as a stock solution in dry solvent). Exotherm expected.
-
Stir at 0°C for 30 minutes, then allow to warm to RT only if necessary.
-
Workup: Quench immediately with a small amount of amine scavenger (e.g., morpholine) or ice-cold water. Extract rapidly.
-
Note: Do not store the chloride reagent for long periods; prepare fresh from azetidine + triphosgene if commercial purity is suspect.
Synthesis Workflow Diagram
Figure 2: Decision tree for experimental conditions based on reagent choice.
Application in Drug Discovery[2][3][4][5]
Metabolic Stability & Vector Changes
Researchers often switch from piperidine to azetidine to:
-
Lower Lipophilicity (LogD): The smaller ring reduces the carbon count, often improving solubility and metabolic stability (lower intrinsic clearance).
-
Alter Vector Geometry: The bond angles change the exit vector of substituents, potentially accessing new binding pockets.
Covalent Inhibition (MAGL)
Azetidine carbamates have gained prominence as irreversible inhibitors (e.g., for Monoacylglycerol Lipase - MAGL). The high ring strain of the azetidine system makes the carbamate bond more susceptible to nucleophilic attack by the enzyme's active site serine, acting as a "spring-loaded" electrophile compared to the sluggish piperidine analogs.
References
-
Butler, C. R., et al. (2017).[2] "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[2] Journal of Medicinal Chemistry, 60(23), 9860–9873. Link
-
Hall, H. K., Jr. (1956). "Steric Effects on the Hydrolysis of Carbamoyl Chlorides." Journal of the American Chemical Society, 78(12), 2717–2719. Link
-
Dounay, A. B., et al. (2016). "Design and Synthesis of Azetidines for Medicinal Chemistry." ChemMedChem, 11(11), 1135–1148. Link
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link
Sources
Safety Operating Guide
Technical Guide: Safe Handling & PPE for 2-Methylazetidine-1-carbonyl chloride
Executive Safety Summary
Immediate Action Required: Treat 2-Methylazetidine-1-carbonyl chloride as a high-potency alkylating agent and a corrosive lachrymator .
Unlike standard acid chlorides (e.g., acetyl chloride), carbamoyl chlorides possess a structural alert for carcinogenicity due to their ability to carbamoylate DNA bases. The addition of the strained azetidine ring increases the thermodynamic potential for ring-opening alkylation.
-
Primary Hazards: Skin Corrosion (Category 1B), Serious Eye Damage, Respiratory Sensitization, Suspected Carcinogen (Carbamoyl chloride moiety).
-
Reactivity: Hydrolyzes in moist air to release Hydrogen Chloride (HCl) and 2-methylazetidine.
-
Odor Warning: Do not rely on odor threshold. If you smell it, you are already overexposed.
Chemical Hazard Analysis (The "Why")
To select the correct PPE, we must understand the molecular mechanism of injury.
The Electrophilic Warhead
The molecule contains a carbamoyl chloride functional group (
-
Acylation: The
is a good leaving group, allowing the carbonyl carbon to attack amino or hydroxyl groups in tissue. -
HCl Release: Reaction with mucosal moisture generates hydrochloric acid, causing immediate chemical burns.
-
DNA Interaction: Carbamoyl chlorides are established mutagens. They can transfer the carbamoyl group to DNA, leading to replication errors.
The Azetidine Ring Strain
The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). While the carbonyl chloride is the primary reactive site, the ring system makes the byproduct (2-methylazetidine) a secondary alkylating risk if the ring opens under acidic conditions.
Personal Protective Equipment (PPE) Matrix
Directive: Standard nitrile exam gloves are insufficient for direct handling of this compound.
| PPE Category | Requirement | Technical Justification |
| Hand Protection (Splash) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5-8 mil) | Nitrile provides fair splash protection, but acid chlorides degrade nitrile over time. The second layer provides a "sacrificial" barrier allowing time to doff. |
| Hand Protection (Immersion) | Laminate Film (Silver Shield/4H) | If handling >100mL or during spill cleanup. Laminates offer >480 min breakthrough time for chlorinated organics. |
| Respiratory | Fume Hood (Mandatory) | Do not handle on open bench. Vapors are lachrymatory. |
| Respiratory (Spill/Outside Hood) | Full-Face Respirator with OV/AG Cartridges | Organic Vapor (OV) for the scaffold; Acid Gas (AG) for the HCl hydrolysis product. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are inadequate. Gases can bypass side shields; liquids cause irreversible corneal opacity. |
| Body | Tyvek® Lab Coat or Chemical Apron | Cotton lab coats absorb and hold the chemical against the skin. Tyvek repels liquid splashes. |
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Environment: All operations must occur inside a certified chemical fume hood.
-
Moisture Control: Pre-dry all glassware. The reagent reacts violently with water.
-
Weighing:
-
Tare the receiving flask (containing solvent like DCM or THF) before adding the reagent.
-
Use a disposable glass pipette or spatula. Do not use plastic syringes with rubber plungers; the acid chloride may swell or degrade the rubber, causing seizing and splashes.
-
If the reagent is liquid, weigh by difference using a closed syringe transfer method to minimize atmospheric hydrolysis.
-
Phase 2: Reaction Setup
-
Solvent Selection: Use anhydrous, non-nucleophilic solvents (DCM, THF, Toluene). Avoid alcohols or water.
-
Base Trap: If the reaction generates HCl (e.g., nucleophilic substitution), vent the reaction vessel through a soda-lime trap or a dilute NaOH bubbler to neutralize escaping acid gases.
Phase 3: Quenching & Cleanup
-
The Quench: Never add water directly to the neat reagent.[1]
-
Dilute the reaction mixture with an inert solvent (e.g., Ethyl Acetate).
-
Cool to 0°C.
-
Slowly add Saturated Aqueous Sodium Bicarbonate (
).
-
Note: This releases
. Allow for headspace to prevent foam-over.
-
Phase 4: Waste Disposal[2]
-
Segregation: Do not mix with general organic waste if unquenched.
-
Destruction: React residual reagent with a 10% NaOH/Methanol solution slowly before placing in the waste container.
-
Labeling: Tag waste as "Corrosive, Toxic, Water Reactive."
Visualizations
Safety Decision Logic
This diagram outlines the decision process for handling spills versus standard operations.
Caption: Decision matrix for handling and emergency response based on engineering control availability.
Quenching Workflow
The chemical path to rendering the reagent safe for disposal.
Caption: Step-by-step quenching mechanism to safely hydrolyze the acid chloride moiety.
References
-
PubChem. (n.d.). Azetidine-1-carbonyl chloride Compound Summary. National Library of Medicine.[2] Retrieved February 23, 2026, from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride. (Used as surrogate for Carbamoyl Chloride class hazards). Retrieved February 23, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Carbamoyl Chlorides. Retrieved February 23, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
